Tricarballylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIIICEAUMSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059186 | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Tricarballylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.32E+05 mg/L @ 18C (exp) | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-14-9 | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarballylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricarballylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tricarballylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANE TRICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA5QH2J020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 °C | |
| Record name | 1,2,3-Propanetricarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the History of Tricarballylic Acid: From Early Syntheses to Modern Innovations
A Technical Guide for Researchers and Drug Development Professionals
Propane-1,2,3-tricarboxylic acid, more commonly known as tricarballylic acid or carballylic acid, is a tricarboxylic acid with a significant, albeit often overlooked, history in the annals of organic chemistry. While it does not possess the widespread recognition of its hydroxylated counterpart, citric acid, its unique chemical properties and historical context offer valuable insights into the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
The Obscure Origins: A Quest for the First Synthesis
Pinpointing the exact moment of discovery and the individual responsible for the first synthesis of this compound is a challenging endeavor based on currently accessible historical records. Early chemical literature often focused on the isolation of naturally occurring acids, and the synthesis of a non-natural polycarboxylic acid like this compound may not have been a primary focus in the mid-19th century. However, its structural relationship to the well-known citric acid and aconitic acid suggests that its synthesis was likely an early exploration into the chemical transformations of these naturally abundant substances.
Several key synthetic routes emerged in the 19th and early 20th centuries, laying the groundwork for the production and study of this compound. These early methods, while often arduous and low-yielding by modern standards, were instrumental in establishing the fundamental principles of organic synthesis.
Comparative Analysis of Historical Synthesis Methods
The following table summarizes the key historical and modern methods for the synthesis of this compound, providing a comparative overview of their precursors, reagents, and reported yields.
| Synthesis Method | Precursor(s) | Key Reagents | Reported Yield |
| Hydrolysis of 1,2,3-Tricyanopropane | Glycerol Tribromohydrin, Potassium Cyanide | Potassium Cyanide, followed by acid or base hydrolysis | Not specified |
| Reduction of Aconitic Acid | Aconitic Acid | Sodium Amalgam or Electrolytic Reduction | Not specified |
| Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate | Ethyl Propane-1,1,2,3-tetracarboxylate | Hydrochloric Acid | 95-96%[1] |
| Dehydration and Hydrogenation of Citric Acid | Citric Acid | H-Beta zeolite, Pd/C catalyst (in a one-pot dehydration-hydrogenation) | up to 85%[2] |
| Dehydration and Hydrogenation of Citric Acid | Citric Acid | 0.6 wt% Pd/Nb2O5.nH2O catalyst | over 90%[3] |
Detailed Experimental Protocols
Synthesis from Ethyl Propane-1,1,2,3-tetracarboxylate (Clarke & Murray Method)[1]
This method, detailed in Organic Syntheses, represents a high-yielding and well-documented procedure from the early 20th century.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from ethyl propane-1,1,2,3-tetracarboxylate.
Methodology:
-
Reaction Setup: In a 3-liter flask equipped with a stirrer and a fractionating column with a condenser for downward distillation, place 912 g (815 cc, 2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate and 950 cc of a solution of equal volumes of pure concentrated hydrochloric acid and distilled water. Attach a receiver with a side tube leading to a water trap to the condenser.
-
Hydrolysis and Decarboxylation: Boil the mixture with continuous stirring at a rate that removes the alcohol as it is formed, without significant removal of water. The progress of the reaction can be monitored by the rate of carbon dioxide evolution through the water trap.
-
Completion of Reaction: Once the temperature at the head of the column approaches 100°C, reduce the heating to minimize distillation. Continue heating for approximately 12 hours, or until the evolution of carbon dioxide ceases.
-
Isolation of Crude Product: Disconnect the flask from the stirrer and column and distill off the water and hydrochloric acid as completely as possible on a steam bath under reduced pressure.
-
Drying: Free the remaining solid from residual moisture and hydrochloric acid by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.
-
Purification: Redissolve the crude product in distilled water, filter the solution with the aid of decolorizing carbon, and again evaporate to dryness under reduced pressure.
-
Final Product Preparation: Grind the completely dry residue to a powder, mix it to a paste with dry ether, filter by suction, wash thoroughly with dry ether, and dry. The resulting this compound is practically pure and has a melting point of 160–161°C. The yield is 474–479 g (95–96% of the theoretical amount).
Synthesis from Glycerol Tribromohydrin and Potassium Cyanide
This 19th-century method involves a nucleophilic substitution followed by hydrolysis.
Logical Relationship of Synthesis:
Caption: Synthesis pathway of this compound from glycerol tribromohydrin.
Methodology:
-
Nitrile Formation: Reaction of glycerol tribromohydrin (1,2,3-tribromopropane) with potassium cyanide, typically in an alcoholic solution, to form 1,2,3-tricyanopropane via nucleophilic substitution of the bromide ions.
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). Acid hydrolysis directly yields the tricarboxylic acid, while basic hydrolysis initially forms the trisodium salt, which is then acidified to produce this compound.
Synthesis by Reduction of Aconitic Acid
Aconitic acid, which can be obtained from the dehydration of citric acid, serves as an unsaturated precursor to this compound.[1]
Methodology:
-
Reduction with Sodium Amalgam: Aconitic acid can be reduced by treatment with sodium amalgam in an aqueous solution. The nascent hydrogen generated from the reaction of the amalgam with water reduces the carbon-carbon double bond of aconitic acid.
-
Electrolytic Reduction: Alternatively, an electrolytic reduction can be employed. In this method, an acidic solution of aconitic acid is subjected to electrolysis, where the reduction of the double bond occurs at the cathode.
Modern Green Synthesis from Citric Acid[2][3]
Recent advancements have focused on developing more sustainable routes to this compound from the readily available bio-based platform chemical, citric acid.
Reaction Pathway:
Caption: Modern one-pot synthesis of this compound from citric acid.
Methodology:
A one-pot process involving sequential dehydration and hydrogenation has been developed.
-
Reaction Conditions: The reaction is typically carried out in water as a green solvent under mild conditions.
-
Catalysis: A bifunctional catalytic system is employed. This consists of a solid acid catalyst, such as H-Beta zeolite or niobic acid (Nb2O5.nH2O), to facilitate the dehydration of citric acid to aconitic acid, and a hydrogenation catalyst, such as palladium on carbon (Pd/C), to subsequently reduce the aconitic acid to this compound.
-
Yields: This modern approach offers high yields, with up to 85% using H-Beta zeolite and Pd/C, and over 90% with a Pd/Nb2O5.nH2O catalyst, showcasing a significant improvement in efficiency and sustainability compared to historical methods.[2][3]
Conclusion
The history of this compound's discovery and synthesis reflects the broader evolution of organic chemistry. From its likely origins in the exploratory transformations of natural products to the development of high-yield, sustainable production methods, the journey of this molecule provides a compelling narrative of scientific progress. For contemporary researchers and drug development professionals, understanding these historical synthetic pathways not only offers a deeper appreciation for the foundations of the field but can also inspire the development of novel, efficient, and environmentally benign synthetic strategies for complex molecules. The detailed protocols and comparative data presented in this guide serve as a valuable resource for those interested in the chemistry and applications of this compound and its derivatives.
References
Tricarballylic Acid Biosynthesis and Metabolism in Microorganisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylic acid, a potent inhibitor of the Krebs cycle enzyme aconitase, plays a significant role in various biological systems. While not a product of a dedicated de novo biosynthetic pathway in most microorganisms, its presence and metabolism are of considerable interest, particularly in the context of microbial interactions with host organisms and in the biodegradation of plant-derived compounds. This technical guide provides a comprehensive overview of the known microbial pathways involved in the transformation of this compound and its precursors. It details the enzymatic and genetic machinery, regulatory networks, and available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the characterization of key enzymes and offers visualizations of the metabolic and regulatory pathways to facilitate a deeper understanding of this specialized area of microbial metabolism.
Introduction
This compound (propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that acts as a competitive inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3), a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Its ability to disrupt this central metabolic pathway makes it a molecule of interest in toxicology, particularly in ruminant health where its production by rumen microorganisms from plant-derived trans-aconitate can lead to "grass tetany," a condition characterized by magnesium deficiency.[1] Beyond its toxicological relevance, the microbial metabolism of this compound is a fascinating example of metabolic adaptation and specialized enzymatic function.
This guide focuses on the microbial pathways responsible for the conversion and degradation of this compound, with a particular emphasis on the well-characterized systems in Acinetobacter baylyi and Salmonella enterica.
This compound Metabolic Pathway
Current research indicates that the primary route of this compound metabolism in microorganisms is not through de novo synthesis but rather through the conversion of related compounds, predominantly trans-aconitate, and the subsequent degradation of this compound itself.
Conversion of Trans-Aconitate to Tricarballylate in Rumen Microorganisms
A significant source of this compound in nature is the microbial conversion of trans-aconitate, a compound found in various grasses and legumes.[1][2] Mixed populations of rumen microorganisms have been shown to efficiently convert trans-aconitate to tricarballylate.[1] This conversion is a critical step in the etiology of grass tetany in livestock.
This compound Degradation in Acinetobacter baylyi and Salmonella enterica
The most detailed understanding of this compound metabolism comes from studies on the soil bacterium Acinetobacter baylyi and the enteric bacterium Salmonella enterica. These organisms can utilize this compound as a sole carbon and energy source.[3][4] The pathway involves a set of dedicated enzymes encoded by the tcu (tricarballylate utilization) gene cluster.
The key enzymatic steps are:
-
Transport: this compound is transported into the bacterial cell by a specific transporter protein, TcuC.[3][5]
-
Oxidation: Inside the cell, the FAD-dependent enzyme tricarballylate dehydrogenase (TcuA) catalyzes the oxidation of tricarballylate to cis-aconitate.[6][7]
-
Electron Transfer: The transmembrane protein TcuB is proposed to function as an electron shuttle, reoxidizing the FADH₂ cofactor of TcuA to allow for continuous catalytic activity.[4][7]
-
Isomerization (in the context of trans-aconitate metabolism): In A. baylyi, the periplasmic aconitate isomerase (PacI) converts trans-aconitate to cis-aconitate, which can then be transported into the cell by TcuC.[3][5]
The resulting cis-aconitate is a standard intermediate of the TCA cycle and can be readily metabolized by the cell.
Genetic Organization and Regulation
The genes encoding the enzymes for this compound metabolism are typically organized in an operon structure, allowing for coordinated regulation. In Acinetobacter baylyi, the genetic organization is particularly well-characterized.[3][5]
The genes involved are:
-
tcuA : Encodes tricarballylate dehydrogenase.
-
tcuB : Encodes the putative electron shuttle protein.
-
tcuC : Encodes the tricarboxylate transporter.
-
pacI : Encodes the periplasmic aconitate isomerase.
-
tcuR and tclR : Encode LysR-type transcriptional regulators.
In A. baylyi, the tcuA and tcuB genes form one operon, while tcuC and pacI form a separate operon.[3][5] The expression of both operons is tightly controlled by the LysR-type transcriptional regulators TcuR and TclR.[3][5] These regulators are activated by the presence of effector molecules such as this compound, trans-aconitic acid, and cis-aconitic acid, ensuring that the metabolic machinery is only produced when needed.[3][5]
Quantitative Data
The following tables summarize the available quantitative data related to the this compound metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | Vmax (mM min-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference(s) |
| TcuA | Salmonella enterica | Tricarballylate | 3.8 ± 0.4 | 7.9 ± 0.3 | 6.7 x 10-2 | 17.8 | [7] |
Table 2: Inhibition Constants
| Inhibitor | Enzyme | Organism | Ki (mM) | Inhibition Type | Reference(s) |
| This compound | Aconitase | Ruminant Tissue | 0.52 | Competitive | [1] |
Table 3: Microbial Conversion Efficiencies
| Substrate | Microbial Source | Product | Conversion Efficiency (%) | Conditions | Reference(s) |
| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 64 | In vitro incubation with Timothy hay | [1] |
| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 82 | Chloroform treatment to inhibit methanogenesis | [1] |
| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 75 | Nitrate treatment to inhibit methanogenesis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Enzyme Activity Assay for Tricarballylate Dehydrogenase (TcuA)
This protocol is adapted from the characterization of TcuA from Salmonella enterica.[6]
Objective: To determine the enzymatic activity of TcuA by measuring the conversion of tricarballylate to cis-aconitate.
Materials:
-
Purified TcuA protein
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
This compound
-
Sulfuric acid (5 M)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid separation and a UV detector.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
1 mM DTT
-
20 µg of purified TcuA protein
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding this compound to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60-120 minutes). The incubation time should be optimized to ensure that less than 10% of the substrate is consumed to maintain initial velocity conditions.
-
Termination of Reaction: Stop the reaction by heating the mixture at 65°C for 20 minutes or by adding sulfuric acid to a final concentration of 100 mM.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject an appropriate volume of the supernatant onto the HPLC system. The separation of tricarballylate and cis-aconitate can be achieved using an appropriate organic acid analysis column and a mobile phase such as dilute sulfuric acid. Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Quantification: Quantify the amount of cis-aconitate produced by comparing the peak area to a standard curve of known cis-aconitate concentrations.
For Kinetic Parameter Determination:
-
Vary the concentration of tricarballylate (e.g., 0.05 mM to 10 mM) while keeping the enzyme concentration constant.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Characterization of TcuB, TcuC, and PacI (General Approaches)
Detailed experimental protocols for the individual characterization of TcuB, TcuC, and PacI are not extensively published. However, based on their putative functions, the following general approaches can be employed:
-
TcuB (Electron Shuttle Protein): Characterization would likely involve co-reconstitution of purified TcuA and TcuB into artificial membrane vesicles. The ability of TcuB to facilitate the re-oxidation of TcuA-bound FADH₂ could be monitored by measuring sustained TcuA activity in the presence of a suitable terminal electron acceptor.
-
TcuC (Transporter): Transporter activity can be assessed using whole cells or membrane vesicles expressing the tcuC gene. A common method involves incubating the cells or vesicles with radiolabeled this compound and measuring its uptake over time. Alternatively, fluorescently labeled analogs or competitive inhibition assays with unlabeled substrates can be used.[8][9]
-
PacI (Periplasmic Aconitate Isomerase): The enzymatic activity of purified PacI can be determined by incubating the enzyme with trans-aconitate and monitoring the formation of cis-aconitate over time using HPLC, as described for the TcuA assay.
Analysis of Gene Expression
Objective: To quantify the transcript levels of tcu and pacI genes in response to different inducers.
General Workflow:
-
Bacterial Growth: Grow Acinetobacter baylyi in a minimal medium with a non-inducing carbon source (e.g., succinate) to mid-log phase.[10]
-
Induction: Add potential inducers (e.g., this compound, trans-aconitic acid, cis-aconitic acid) to the cultures and continue incubation for a defined period.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercially available RNA purification kit, ensuring the removal of genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers or gene-specific primers.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes (tcuA, tcuB, tcuC, pacI, tcuR, tclR) and a suitable reference gene (e.g., a housekeeping gene with stable expression). The relative expression levels can be calculated using the ΔΔCt method.[11]
Visualizations
Metabolic Pathway Diagram
Caption: this compound and trans-aconitate metabolism in Acinetobacter baylyi.
Regulatory Network Diagram
Caption: Transcriptional regulation of the tcu and pacI operons in A. baylyi.
Conclusion and Future Perspectives
The study of this compound metabolism in microorganisms reveals elegant systems of enzymatic adaptation and precise genetic regulation. While significant progress has been made in elucidating the degradation pathway in model organisms like Acinetobacter baylyi and Salmonella enterica, several areas warrant further investigation. The detailed biochemical characterization of all enzymes in the pathway, particularly TcuB, TcuC, and PacI, will provide a more complete understanding of the molecular mechanisms. Furthermore, metabolic flux analysis will be instrumental in quantifying the flow of carbon through this pathway under different conditions. A broader survey of microorganisms capable of metabolizing this compound could uncover novel enzymatic strategies and regulatory networks. From a drug development perspective, the enzymes of this pathway could represent novel targets for antimicrobial agents, particularly in the context of pathogenic bacteria that may utilize similar pathways. The continued exploration of this compound metabolism will undoubtedly yield valuable insights into microbial physiology, evolution, and biochemistry.
References
- 1. Novel metabolic features in Acinetobacter baylyi ADP1 revealed by a multiomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative reconstruction of a global metabolic model of Acinetobacter baylyi ADP1 using high-throughput growth phenotype and gene essentiality data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of tricarboxylate transport and metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. The FAD-Dependent Tricarballylate Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts Tricarballylate into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FAD-dependent tricarballylate dehydrogenase (TcuA) enzyme of Salmonella enterica converts tricarballylate into cis-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microchamber Device for Detection of Transporter Activity of Adherent Cells [frontiersin.org]
- 10. Rapid and assured genetic engineering methods applied to Acinetobacter baylyi ADP1 genome streamlining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tricarballylic Acid: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and its well-documented role as a competitive inhibitor of aconitase, a key enzyme in the Krebs cycle. Detailed experimental protocols for its synthesis and purification are provided, alongside analytical methods for purity assessment. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Chemical Properties and Structure
This compound is a small organic molecule that plays a role in cellular metabolism. Its chemical and physical properties are summarized in the table below.
Quantitative Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | propane-1,2,3-tricarboxylic acid | [1][2][3] |
| Synonyms | Carballylic acid, β-Carboxyglutaric acid | [1][3][4] |
| Molecular Formula | C₆H₈O₆ | [1][3][5][6] |
| Molecular Weight | 176.12 g/mol | [1][5][7][8] |
| CAS Number | 99-14-9 | [4][5][7] |
| Melting Point | 156-161 °C | [4][6][7][8] |
| 166 °C | [1][9] | |
| Boiling Point | 227.71 °C (rough estimate) | [4][10] |
| 266.43 °C (estimate) | [9] | |
| pKa Values (at 30°C) | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 | [4][7][11] |
| Water Solubility | 500 mg/mL (at 18°C) | [4][7][12] |
| 3.32 x 10⁵ mg/L (at 18°C) | [1][9] | |
| Appearance | Off-white to light brown fine crystalline powder | [4][6][7] |
Chemical Structure
This compound is a propane derivative with three carboxylic acid functional groups attached to the 1, 2, and 3 positions of the propane chain. It is structurally similar to citric acid but lacks the hydroxyl group on the second carbon.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate.
Materials:
-
Ethyl propane-1,1,2,3-tetracarboxylate
-
Concentrated hydrochloric acid
-
Distilled water
-
Decolorizing carbon
-
Dry ether
-
3-L flask with stirrer and fractionating column
-
Condenser
-
Receiver with a side tube
-
Water trap
-
Steam bath
-
Suction funnel
Procedure:
-
In a 3-L flask equipped with a stirrer and a fractionating column with a condenser for downward distillation, combine 912 g (815 cc, 2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate and 950 cc of a solution made of equal volumes of pure concentrated hydrochloric acid and distilled water.
-
Attach a receiver with a side tube to the condenser, leading to a water trap.
-
Heat the mixture to a boil with continuous stirring. The rate of boiling should be controlled to ensure that the alcohol produced is removed as it forms, without excessive removal of water from the flask. The progress of the reaction can be monitored by observing the rate of carbon dioxide evolution through the water trap.
-
Continue heating for approximately 12 hours until the evolution of carbon dioxide ceases.
-
Disconnect the flask from the stirrer and column and distill off the contents as completely as possible on a steam bath under reduced pressure.
-
To remove residual moisture and hydrochloric acid, pass a slow current of dry air over the remaining solid while continuing to heat on the steam bath under a partial vacuum.
-
Redissolve the dried solid in distilled water.
-
Filter the solution using decolorizing carbon.
-
Evaporate the filtrate again under reduced pressure.
-
Once completely dry, grind the residue and mix it into a paste with dry ether.
-
Filter the paste by suction, wash the solid with dry ether, and then dry it. The resulting product is practically pure this compound with a melting point of 160–161 °C. The expected yield is 95–96% of the theoretical amount.
Purification by Recrystallization
Further purification of this compound can be achieved through recrystallization.
Materials:
-
Crude this compound
-
Distilled water or dry ether
-
Beaker
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot distilled water (approximately twice its weight at room temperature) or dry ether (approximately 50 parts by weight) to create a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals, preferably in a vacuum oven at a temperature below the melting point.
Analytical Methods for Purity Assessment
The purity of the synthesized this compound can be assessed using several analytical techniques.
-
Melting Point Determination: A sharp melting point range close to the literature value (156-166 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to identify any organic impurities. The integration of proton signals in ¹H NMR can be used for quantitative purity determination against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A reversed-phase column with an acidic mobile phase and UV detection (around 210 nm) is a suitable method for analyzing this compound. The purity is determined by the area percentage of the main peak.
Biological Role and Signaling Pathway
This compound is a known competitive inhibitor of the enzyme aconitase (also known as aconitate hydratase), which plays a crucial role in the Krebs cycle (also known as the citric acid cycle or TCA cycle).
Inhibition of Aconitase in the Krebs Cycle
Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. This compound, being structurally similar to citrate but lacking the hydroxyl group, can bind to the active site of aconitase. However, the absence of the hydroxyl group prevents the dehydration step necessary for the conversion to cis-aconitate, thereby blocking the enzyme's catalytic activity. This inhibition leads to an accumulation of citrate and a disruption of the Krebs cycle, impacting cellular energy production.
Caption: Inhibition of the Krebs Cycle by this compound.
Conclusion
This compound is a well-characterized organic acid with significant biological activity as a competitive inhibitor of aconitase. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and purification. The provided experimental protocols and analytical methods offer practical guidance for researchers working with this compound. Understanding the interaction of this compound with the Krebs cycle is crucial for studies in metabolic regulation and for the development of potential therapeutic agents that target cellular energy pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moravek.com [moravek.com]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. This compound(99-14-9) 1H NMR [m.chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tricarballylic Acid and Citric Acid: Structure, Properties, and Biochemical Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of tricarballylic acid and citric acid, two closely related tricarboxylic acids. While structurally similar, the presence of a single hydroxyl group in citric acid dramatically alters its chemical and biological properties. This document outlines their structural differences, compares their physicochemical properties, details relevant experimental protocols, and illustrates their interaction within a key metabolic pathway.
Core Structural Differences
This compound, also known as propane-1,2,3-tricarboxylic acid, and citric acid, or 2-hydroxypropane-1,2,3-tricarboxylic acid, are both six-carbon organic acids containing three carboxyl groups. The fundamental distinction lies in the substitution at the C2 position. Citric acid possesses a hydroxyl (-OH) group at this position, whereas this compound has a hydrogen atom. This seemingly minor difference has profound implications for their roles in biological systems.
Physicochemical Properties
The presence of the hydroxyl group in citric acid influences its polarity, acidity, and biological activity. A summary of their key physicochemical properties is presented below for direct comparison.
| Property | This compound | Citric Acid |
| IUPAC Name | Propane-1,2,3-tricarboxylic acid | 2-hydroxypropane-1,2,3-tricarboxylic acid[1][2] |
| Molecular Formula | C₆H₈O₆[3][4] | C₆H₈O₇[1][5] |
| Molar Mass | 176.12 g/mol [3][4] | 192.124 g/mol [1] |
| Melting Point | 156-161 °C[3][6] | 153-156 °C[1][5][7] |
| Boiling Point | Decomposes | Decomposes above 175 °C[5][7] |
| Solubility in water | 500 mg/mL at 18 °C[3][6] | 592 g/L at 20 °C[5] |
| pKa values (at 25 °C) | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 (at 30 °C)[3] | pK₁: 3.128, pK₂: 4.761, pK₃: 6.396[5] |
| Appearance | Off-white to light brown crystalline powder[6] | Colorless, odorless crystals or white crystalline powder[1][2] |
Biochemical Interaction: The Citric Acid Cycle
Citric acid is a central intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of enzyme-catalysed chemical reactions essential for aerobic respiration in all living organisms.[8] this compound, due to its structural similarity to citric acid, can act as a competitive inhibitor of aconitase, a key enzyme in this pathway. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[9] The hydroxyl group of citric acid is crucial for this reaction, and its absence in this compound allows it to bind to the enzyme's active site but prevents the catalytic conversion, thereby inhibiting the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Citric acid - Wikipedia [en.wikipedia.org]
- 9. Aconitase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
The Role of Tricarballylic Acid in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Tricarballylic acid, a structural analog of citrate, is not a natural intermediate of this cycle. However, its significance lies in its potent and specific competitive inhibition of aconitase, a key enzyme in the Krebs cycle. This inhibition leads to a disruption of cellular respiration and has been a valuable tool in studying metabolic regulation. This technical guide provides an in-depth analysis of the role of this compound in the context of the Krebs cycle, including quantitative data on its inhibitory effects, detailed experimental protocols for its study, and an exploration of its impact on cellular signaling pathways.
Introduction to the Krebs Cycle and Aconitase
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix.[1][2] It is the central hub of cellular metabolism, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP, NADH, and FADH₂, the primary energy currencies of the cell.[1][2] The cycle also provides precursors for the biosynthesis of amino acids, nucleotides, and other vital molecules.[3]
Aconitase (aconitate hydratase, EC 4.2.1.3) is the second enzyme in the Krebs cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate.[4][5] This reaction is a critical step, as isocitrate is the substrate for the first oxidative decarboxylation in the cycle, which is a major control point.[4]
This compound: A Competitive Inhibitor of Aconitase
This compound, also known as propane-1,2,3-tricarboxylic acid, is not metabolized by the Krebs cycle. Its structural similarity to citrate allows it to bind to the active site of aconitase, but it lacks the hydroxyl group necessary for the dehydration-rehydration reaction catalyzed by the enzyme.[6][7] This binding prevents the natural substrate, citrate, from accessing the active site, leading to competitive inhibition.[7]
Quantitative Data on Aconitase Inhibition
The inhibitory effect of this compound on aconitase has been quantified through enzyme kinetic studies. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Organism Source (if specified) | Inhibition Type | Kᵢ Value | Reference(s) |
| This compound | Aconitase | Ruminant tissue | Competitive | 0.52 mM | [7] |
The impact of this inhibition on cellular metabolism has been demonstrated in studies using radiolabeled substrates. For instance, in isolated rat liver cells, this compound has been shown to significantly inhibit the oxidation of [¹⁴C]acetate, a precursor to acetyl-CoA which fuels the Krebs cycle.[7] Concentrations as low as 0.5 mM caused a 30% inhibition of citric acid cycle activity.[7]
Experimental Protocols
Aconitase Activity Assay (Spectrophotometric)
This protocol is based on a coupled enzyme reaction to determine aconitase activity. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH production is proportional to the aconitase activity and can be measured by the increase in absorbance at 340 nm.
Materials:
-
Purified aconitase or mitochondrial extract
-
This compound solutions of varying concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Citrate solution (substrate)
-
Isocitrate Dehydrogenase (NADP⁺-dependent)
-
NADP⁺ solution
-
Manganese chloride (MnCl₂) solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, NADP⁺, and MnCl₂.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the aconitase sample. To the experimental wells, add varying concentrations of this compound. Include a control well with no inhibitor.
-
Initiation of Coupled Reaction: Add the isocitrate dehydrogenase to all wells.
-
Initiation of Aconitase Reaction: Start the reaction by adding the citrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Determination of Inhibition Constant (Kᵢ)
The Kᵢ for a competitive inhibitor can be determined by measuring the initial reaction velocities at different substrate and inhibitor concentrations.
Procedure:
-
Perform the aconitase activity assay as described above using a range of citrate concentrations.
-
Repeat the assay in the presence of several fixed concentrations of this compound.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the competitive inhibition (lines will intersect on the y-axis).
-
The Kᵢ can be calculated from the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant of the enzyme for the substrate.
-
[¹⁴C]Acetate Oxidation Assay in Isolated Hepatocytes
This assay measures the integrity of the Krebs cycle by quantifying the conversion of radiolabeled acetate to ¹⁴CO₂.
Materials:
-
Isolated primary hepatocytes
-
Krebs-Ringer bicarbonate buffer
-
[¹⁴C]Acetate (sodium salt)
-
This compound solutions
-
Scintillation vials and scintillation fluid
-
CO₂ trapping agent (e.g., hyamine hydroxide)
-
Incubation flasks with a center well for CO₂ trapping
Procedure:
-
Hepatocyte Preparation: Isolate hepatocytes from liver tissue using collagenase perfusion.
-
Incubation Setup: Resuspend the hepatocytes in Krebs-Ringer bicarbonate buffer. In incubation flasks, add the hepatocyte suspension. To experimental flasks, add varying concentrations of this compound.
-
Initiation of Assay: Add [¹⁴C]acetate to each flask to start the incubation.
-
CO₂ Trapping: In the center well of each flask, add the CO₂ trapping agent.
-
Incubation: Incubate the flasks at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Termination and CO₂ Collection: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the main compartment of the flask. Continue shaking for another 60 minutes to ensure all the ¹⁴CO₂ is trapped.
-
Scintillation Counting: Carefully remove the center well containing the trapping agent and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of ¹⁴CO₂ produced in the presence and absence of this compound to determine the percent inhibition of acetate oxidation.
Signaling Pathways and Logical Relationships
The inhibition of aconitase by this compound has implications beyond the immediate disruption of the Krebs cycle. The accumulation of citrate can affect other metabolic and signaling pathways.
Visualizations
Caption: Inhibition of the Krebs Cycle by this compound.
Caption: Logical Relationship of this compound and Aconitase.
Downstream Signaling Effects
The metabolic bottleneck caused by aconitase inhibition can lead to the accumulation of citrate. This accumulated citrate can be transported out of the mitochondria and have several downstream effects:
-
Fatty Acid Synthesis: In the cytosol, citrate is a precursor for acetyl-CoA, the building block for fatty acid synthesis. Thus, aconitase inhibition can paradoxically lead to an increase in fatty acid synthesis.
-
Glycolysis Regulation: High levels of cytosolic citrate can allosterically inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis, thereby reducing the flow of glucose metabolites into the Krebs cycle.
-
Plant-Specific Signaling: In plants, citrate accumulation has been linked to changes in gene expression and may be involved in signaling pathways related to plant hormones like jasmonic acid and gibberellins. However, the direct effect of this compound on these pathways is an area of ongoing research.
Applications in Research and Drug Development
The specific and well-characterized inhibitory action of this compound on aconitase makes it a valuable tool for:
-
Studying Metabolic Control: It allows researchers to probe the consequences of disrupting the Krebs cycle at a specific point, helping to elucidate the intricate regulation of cellular metabolism.
-
Investigating Cellular Respiration: By inhibiting a key step in aerobic respiration, it can be used to study the cellular response to metabolic stress.
-
Target Validation: While this compound itself is not a therapeutic agent, the study of its effects can inform the development of drugs that target metabolic pathways in diseases such as cancer, where metabolic reprogramming is a hallmark.
Conclusion
This compound plays a crucial, albeit external, role in the study of the Krebs cycle. As a potent competitive inhibitor of aconitase, it provides a powerful means to investigate the dynamics of this central metabolic pathway and its connections to other cellular processes. The quantitative data on its inhibitory effects, coupled with detailed experimental protocols, offer researchers the tools to explore the multifaceted consequences of disrupting cellular energy metabolism. Further research into the downstream signaling effects of aconitase inhibition will likely uncover new layers of metabolic regulation and potential therapeutic targets.
References
- 1. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of the aconitase and isocitric dehydrogenase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Tricarballylic Acid: A Key Biomarker for Fumonisin Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fumonisins, mycotoxins produced by Fusarium species contaminating maize and other grains, pose a significant threat to human and animal health. Exposure to fumonisins has been linked to various adverse health effects, including esophageal cancer and neural tube defects in humans.[1][2] Accurate assessment of fumonisin exposure is critical for risk assessment and the development of effective mitigation strategies. While several biomarkers have been investigated, tricarballylic acid (TCA), a structural component of fumonisins, is emerging as a promising and reliable indicator of exposure. This technical guide provides a comprehensive overview of the role of this compound as a biomarker for fumonisin exposure, detailing the underlying biochemical mechanisms, analytical methodologies, and available quantitative data.
The Biochemical Link Between Fumonisin Exposure and this compound
Fumonisins are characterized by a long-chain aminopolyol backbone esterified with two this compound moieties at the C-14 and C-15 positions.[3][4] These this compound esters are crucial for the toxicity of fumonisins.[3] Upon ingestion of contaminated food, fumonisins are partially hydrolyzed in the gastrointestinal tract, releasing the parent aminopolyol and this compound.[5][6][7]
The primary mechanism of fumonisin toxicity involves the inhibition of the enzyme ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.[1][2][8] This inhibition leads to an accumulation of sphinganine and an increase in the sphinganine-to-sphingosine (Sa/So) ratio, which is a well-established biomarker of fumonisin effect.[9]
Released this compound is absorbed into the bloodstream and subsequently excreted in the urine.[6][7][10] Importantly, this compound itself exhibits toxicity by inhibiting aconitase, a critical enzyme in the Krebs cycle (citric acid cycle).[5][6][7] This inhibition can disrupt cellular energy metabolism. The presence of this compound in biological fluids, therefore, serves as a direct indicator of exposure to fumonisins.
Quantitative Data on this compound as a Fumonisin Biomarker
The quantification of this compound in biological matrices provides a direct measure of fumonisin exposure. While research in this specific area is ongoing, the following table summarizes the conceptual basis for interpreting this compound levels.
| Parameter | Low Exposure | High Exposure | Data Source |
| Urinary this compound | Baseline to low levels | Significantly elevated levels | [10],[6],[7] |
| Interpretation | Minimal to no recent intake of fumonisin-contaminated food. | Recent and significant intake of fumonisin-contaminated food. | [5],[6],[7] |
| Correlation with other biomarkers | Low urinary fumonisin B1 levels; Normal Sa/So ratio. | Elevated urinary fumonisin B1 levels; Increased Sa/So ratio. | [1],[11],[9] |
Note: Specific quantitative thresholds for low and high exposure are still under investigation and may vary depending on the population, dietary habits, and analytical methods used.
Experimental Protocols
Sample Collection and Preparation
-
Urine: First-morning void or 24-hour urine collections are recommended for assessing recent exposure. Samples should be collected in sterile containers and immediately frozen at -20°C or lower until analysis to prevent degradation of the analyte.
-
Sample Pre-treatment: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), urine samples typically require a derivatization step to increase the volatility of this compound. A common method involves esterification with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and highly sensitive method for the quantification of this compound in biological samples.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the trimethylsilyl derivative of this compound should be monitored.
Quantification: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations. An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for variations in sample preparation and instrument response.
Visualizations
Fumonisin Metabolism and Biomarker Generation
Caption: Pathway of fumonisin metabolism leading to the release and excretion of this compound.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound in urine samples using GC-MS.
Conclusion
This compound holds significant promise as a direct and reliable biomarker for assessing human and animal exposure to fumonisins. Its presence in urine is a clear indication of the ingestion of fumonisin-contaminated food. The analytical methods for its quantification are well-established, with GC-MS providing the necessary sensitivity and specificity. Further research to establish definitive dose-response relationships and population-based reference ranges will solidify the role of this compound in routine risk assessment and clinical diagnostics. For researchers and professionals in drug development, monitoring this compound can be a valuable tool in evaluating the efficacy of interventions aimed at reducing fumonisin exposure and its associated health risks.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]
- 3. Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. mosaicdx.com [mosaicdx.com]
- 7. Tricarballylic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. researchgate.net [researchgate.net]
- 9. Biomarker Evaluation and Toxic Effects of an Acute Oral and Systemic Fumonisin Exposure of Pigs with a Special Focus on Dietary Fumonisin Esterase Supplementation [mdpi.com]
- 10. How the Organic Acids Test Provides Insights into Toxic Exposures - MosaicDX [mosaicdx.com]
- 11. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]
An In-depth Technical Guide to the Stereoisomers of Tricarballylic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a molecule of significant interest in biochemistry and pharmacology due to its role as a competitive inhibitor of aconitase, a key enzyme in the citric acid cycle. The presence of two chiral centers in its structure gives rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-tricarballylic acid, and an achiral meso-tricarballylic acid. This guide provides a comprehensive overview of these stereoisomers, detailing their structural differences, physicochemical properties, and their differential interactions with aconitase. Furthermore, it outlines experimental protocols for their synthesis, resolution, and characterization, and visualizes the mechanism of aconitase inhibition.
Introduction to this compound and its Stereoisomerism
This compound is a tricarboxylic acid with the chemical formula C₆H₈O₆. Its structure contains two chiral centers at the C1 and C2 positions of the propane backbone. This stereochemistry dictates the existence of three stereoisomers:
-
A pair of enantiomers:
-
(1R,2R)-tricarballylic acid
-
(1S,2S)-tricarballylic acid
-
-
A meso compound:
-
meso-tricarballylic acid ((1R,2S) or (1S,2R), which are identical due to a plane of symmetry)
-
The racemic mixture of the enantiomers is the most commonly available form. Understanding the distinct properties of each stereoisomer is crucial for applications in drug design and metabolic research.
Physicochemical Properties of this compound Stereoisomers
While data for the individual stereoisomers is limited, the properties of the racemic mixture provide a general baseline. The differentiation in stereochemistry is expected to lead to variations in properties such as melting point and optical activity.
| Property | Racemic this compound | (1R,2R)-Tricarballylic Acid | (1S,2S)-Tricarballylic Acid | meso-Tricarballylic Acid |
| Melting Point (°C) | 156-161[1][2][3] | Data not available | Data not available | Data not available |
| Boiling Point (°C) | 266.4 (at 760 mmHg)[1] | Data not available | Data not available | Data not available |
| Water Solubility | Soluble (500 mg/mL at 18°C)[1][2] | Data not available | Data not available | Data not available |
| Optical Rotation | 0° (racemic mixture) | Expected to be equal in magnitude and opposite in sign to the (1S,2S) isomer | Expected to be equal in magnitude and opposite in sign to the (1R,2R) isomer | 0° (achiral) |
| pKa values | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 (at 30°C)[1] | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture |
Biological Activity: Inhibition of Aconitase
Signaling Pathway of Aconitase Inhibition
The following diagram illustrates the competitive inhibition of aconitase by this compound within the citric acid cycle.
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is through the hydrolysis of ethyl 1,1,2,3-propanetetracarboxylate.[7]
Materials:
-
Ethyl 1,1,2,3-propanetetracarboxylate
-
Concentrated hydrochloric acid
-
Distilled water
-
Dry ether
-
Decolorizing carbon
Procedure:
-
A mixture of ethyl 1,1,2,3-propanetetracarboxylate and a 1:1 solution of concentrated hydrochloric acid and distilled water is heated with continuous stirring.
-
The alcohol formed during the reaction is removed by distillation.
-
The reaction is continued until the evolution of carbon dioxide ceases.
-
The remaining solution is concentrated under reduced pressure.
-
The solid residue is dried, ground, and washed with dry ether.
-
The crude product is redissolved in distilled water, treated with decolorizing carbon, filtered, and recrystallized.
Resolution of this compound Enantiomers
The separation of the enantiomers of this compound can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.
General Protocol for Resolution of Racemic Acids:
-
Diastereomeric Salt Formation: A racemic mixture of the acid is reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a chiral amine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to regenerate the individual enantiomers of this compound and the chiral resolving agent.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral HPLC is a powerful technique for the analytical and preparative separation of stereoisomers. For acidic compounds like this compound, anion-exchange chiral stationary phases (CSPs) are often effective.
Illustrative Chiral HPLC Method Development:
-
Column: A chiral stationary phase suitable for acidic compounds, such as a quinine- or quinidine-based anion exchanger (e.g., CHIRALPAK QN-AX).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase is a critical parameter for achieving separation on ion-exchange columns.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate.
The following diagram outlines the general workflow for developing a chiral HPLC method.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the stereoisomers of this compound. While the NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound may differ due to its different symmetry. The use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their differentiation by NMR.
The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows signals around 2.4-3.0 ppm for the methylene and methine protons, and a broad singlet around 12.3 ppm for the acidic carboxyl protons.[8] The ¹³C NMR spectrum in DMSO-d₆ shows signals for the carboxyl carbons around 172-175 ppm and for the aliphatic carbons around 35-40 ppm.[8]
Conclusion
The stereoisomers of this compound present a compelling case study in the importance of stereochemistry in biological systems. The distinct spatial arrangements of the carboxyl groups in the enantiomeric and meso forms likely lead to differential binding affinities for the active site of aconitase and potentially other biological targets. Further research is warranted to elucidate the specific properties and biological activities of each individual stereoisomer. The experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis, separation, and characterization of these important molecules, paving the way for more targeted research in drug development and metabolic studies.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 99-14-9 [chemicalbook.com]
- 3. This compound 99 99-14-9 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aconitase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. This compound, 99-14-9 [thegoodscentscompany.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isolating Nature's Tricarboxylic Acid: A Technical Guide to the Extraction and Purification of Tricarballylic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of tricarballylic acid from natural sources. Primarily found in sugar beet (Beta vulgaris) leaves and molasses, as well as in corn (Zea mays), this valuable organic acid presents unique challenges and opportunities for extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a compilation of current knowledge and detailed procedural outlines.
Natural Occurrence and Significance
This compound, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a role in various biological processes. Its presence has been identified in several plant species, most notably in sugar beet leaves and the byproducts of sugar processing, such as molasses.[1] It is also associated with corn, where it can be released from fumonisins, a class of mycotoxins produced by fungi that colonize corn. From a biochemical standpoint, understanding the isolation of this compound is crucial for further investigation into its physiological effects and potential therapeutic applications.
General Principles of Extraction and Purification from Plant Matrices
The isolation of this compound from plant sources follows a multi-step process involving extraction, separation, and purification. The selection of appropriate techniques is critical to ensure high yield and purity of the final product.
2.1. Extraction
The initial step involves the extraction of this compound from the plant matrix. Due to its polar nature, polar solvents are typically employed.
-
Solvent Extraction: This is a common method where the plant material is treated with a solvent to dissolve the target compound. For organic acids like this compound, aqueous or alcoholic solutions are effective.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing the extraction efficiency and often reducing extraction time and solvent consumption.[2][3]
2.2. Purification
Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques are employed for the purification of this compound.
-
Medium-Pressure Liquid Chromatography (MPLC): A preparative chromatographic technique that can handle larger sample loads for initial purification.[2]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for the final purification of this compound to a high degree of purity.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for separating polar compounds.
Experimental Protocols
While specific, detailed protocols for the preparative isolation of this compound from natural sources are not extensively documented in publicly available literature, a general workflow can be constructed based on established methods for the extraction of organic acids from plant materials.
3.1. General Protocol for Extraction of Organic Acids from Sugar Beet Leaves
This protocol is a generalized procedure and may require optimization for scaling up the isolation of this compound.
-
Sample Preparation: Fresh sugar beet leaves are washed, dried, and ground into a fine powder.
-
Extraction: The powdered leaf material is suspended in a polar solvent (e.g., a mixture of ethanol and water) and subjected to extraction. For enhanced efficiency, ultrasound-assisted extraction can be employed.[2][3]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
3.2. General Protocol for Purification of Organic Acids
-
Initial Fractionation (e.g., MPLC): The crude extract is subjected to MPLC on a suitable stationary phase (e.g., a reversed-phase C18 column) to separate the components based on polarity. Fractions are collected and analyzed for the presence of this compound.
-
Final Purification (e.g., Preparative HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable column and mobile phase to achieve high purity.
-
Crystallization: As a final purification step, this compound can be crystallized from a suitable solvent, such as diethyl ether.
Quantitative Data
| Natural Source | Extraction Method | Purification Method | Yield (%) | Purity (%) | Analytical Method |
| Beta vulgaris (leaves) | e.g., Ultrasound-Assisted Extraction (Ethanol/Water) | e.g., MPLC followed by Preparative HPLC | Data to be determined | Data to be determined | e.g., HPLC-UV, LC-MS |
| Beta vulgaris (molasses) | e.g., Solvent Extraction (Acidified Water) | e.g., Ion-Exchange Chromatography followed by HPLC | Data to be determined | Data to be determined | e.g., GC-MS, LC-MS |
| Zea mays (corn) | e.g., Solvent Extraction | e.g., Column Chromatography | Data to be determined | Data to be determined | e.g., HPLC-UV, LC-MS |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the isolation and purification of this compound from natural sources.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
The isolation and purification of this compound from natural sources like sugar beet and corn present a promising avenue for obtaining this valuable compound. While general methodologies for plant extraction and purification are well-established, specific, optimized, and scalable protocols for this compound are yet to be extensively published. This guide provides a foundational framework for researchers to develop and refine such protocols, paving the way for further exploration of the compound's properties and applications. Future research should focus on optimizing extraction and purification parameters to maximize yield and purity, and on thoroughly characterizing the isolated compound.
References
Methodological & Application
Application Note: Quantification of Tricarballylic Acid in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantification of tricarballylic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a tricarboxylic acid and inhibitor of the enzyme aconitase, can interfere with the Krebs cycle. Its presence in urine can be indicative of exposure to fumonisins, mycotoxins produced by certain fungi that can contaminate corn and other grains. This protocol outlines a simple "dilute-and-shoot" sample preparation method, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate and precise measurement of urinary this compound.
Introduction
This compound (also known as propane-1,2,3-tricarboxylic acid) is a small organic acid that has gained attention due to its association with exposure to fumonisin mycotoxins. These toxins are produced by Fusarium species of fungi and can be present in corn-based food products. In the gastrointestinal tract, fumonisins can release this compound. As an inhibitor of aconitase, an essential enzyme in the citric acid cycle, elevated levels of this compound can disrupt cellular energy metabolism. Therefore, the accurate quantification of this compound in urine serves as a valuable biomarker for assessing fumonisin exposure and investigating its potential health implications.
This application note provides a robust and straightforward LC-MS/MS method for the determination of this compound in human urine, suitable for clinical research and drug development settings.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d3 or this compound-¹³C₃ (Internal Standard)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
Prepare a 1 mg/mL stock solution of this compound in ultrapure water. Prepare a 1 mg/mL stock solution of the internal standard (IS), this compound-d3 or -¹³C₃, in ultrapure water. Store stock solutions at -20°C.
2.2.2. Calibration Standards and Quality Control Samples
Prepare working solutions of this compound by serial dilution of the stock solution with ultrapure water. Prepare calibration standards by spiking drug-free human urine with the appropriate working solutions to achieve a concentration range of 0.05 to 5 µg/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
2.2.3. Urine Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the internal standard working solution (at a concentration of 1 µg/mL), and 900 µL of 0.1% formic acid in water.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this application.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient would start at a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard should be optimized. Based on the molecular weight of this compound (176.12 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 175.1 would be the precursor ion. Common fragmentation pathways for small carboxylic acids involve the loss of water (H₂O) and carbon dioxide (CO₂).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 175.1 | 131.1 | 15 |
| This compound | 175.1 | 87.1 | 20 |
| This compound-d3 (IS) | 178.1 | 134.1 | 15 |
| This compound-¹³C₃ (IS) | 178.1 | 134.1 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Results
The concentration of this compound in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Calibration Curve
The calibration curve should be linear over the concentration range of 0.05 to 5 µg/mL, with a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification).
Typical Urinary Concentrations
Normal urinary levels of this compound are generally low. One study has reported an optimal range of 0 - 1.41 mcg/mg creatinine.[1] Elevated levels may warrant further investigation for potential fumonisin exposure.
Workflow and Signaling Pathway Diagrams
References
Application Note: Quantitative Analysis of Tricarballylic Acid in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of tricarballylic acid in human serum using gas chromatography-mass spectrometry (GC-MS). The protocol involves a straightforward sample preparation procedure including protein precipitation followed by extraction and derivatization. The method is highly suitable for researchers and professionals in drug development and clinical research who require accurate measurement of this key metabolic indicator.
Introduction
This compound (propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that plays a significant role in metabolism as a potent inhibitor of the enzyme aconitase, a key component of the Krebs (tricarboxylic acid) cycle. Elevated levels of this compound can indicate exposure to fungal toxins, such as fumonisins from Fusarium species, or can be a byproduct of certain food processing methods. Its impact on the Krebs cycle makes it a metabolite of interest in toxicology, metabolic disease research, and drug development. This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human serum by GC-MS.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in human serum.
1. Materials and Reagents
-
Human Serum
-
This compound (analytical standard)
-
3,3-Dimethylglutaric Acid (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
2. Sample Preparation
-
Thaw frozen serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of serum with 10 µL of the internal standard solution (3,3-dimethylglutaric acid, 1 mg/mL in deionized water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Incubate the mixture at 70°C for 60 minutes to facilitate derivatization.
-
After incubation, cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification:
| Compound | Derivatization Product | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Tris(trimethylsilyl) tricarballylate | ~15.5 min | 245 | 377 | 147 |
| 3,3-Dimethylglutaric Acid (IS) | Bis(trimethylsilyl) 3,3-dimethylglutarate | ~12.8 min | 289 | 173 | 73 |
Note: Retention times are approximate and should be confirmed with standards on the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on validation data from similar organic acid profiling assays in serum.[1]
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in serum.
Metabolic Pathway Context
References
Application Note and Protocol for Tricarballylic Acid Aconitase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate.[1][2] There are two isoforms of aconitase in mammalian cells: the mitochondrial form (ACO2), which is a component of the TCA cycle, and a cytosolic form (ACO1).[3] Aconitase contains a labile iron-sulfur [4Fe-4S]2+ cluster in its active site, which is essential for its catalytic activity and makes the enzyme susceptible to oxidative stress.[3] Inhibition of aconitase can disrupt cellular energy metabolism and is a target of interest in various research areas.
Tricarballylic acid is a known competitive inhibitor of aconitase.[4][5] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on aconitase activity using a spectrophotometric method. The assay is based on a coupled enzyme reaction where the isocitrate produced by aconitase is utilized by isocitrate dehydrogenase (IDH) to generate NADPH, which can be measured by the increase in absorbance at 340 nm. Alternatively, a colorimetric developer can be used to produce a signal at 450 nm.
Principle of the Assay
The aconitase inhibition assay is a multi-step enzymatic reaction. First, aconitase is incubated with the inhibitor, this compound. The enzymatic reaction is then initiated by the addition of the substrate, citrate. Aconitase converts citrate to isocitrate. In a coupled reaction, isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate, reducing NADP+ to NADPH. The rate of NADPH production is directly proportional to the aconitase activity and can be monitored by the increase in absorbance at 340 nm. The reduction in the rate of NADPH formation in the presence of this compound indicates the extent of aconitase inhibition.
Data Presentation
The inhibitory effect of this compound on aconitase is quantified by determining its inhibitor constant (Ki).
| Inhibitor | Inhibition Type | Ki Value (mM) |
| This compound | Competitive | 0.52[4] |
Experimental Protocols
This protocol is adapted from commercially available aconitase activity assay kits and standard enzyme inhibition assay procedures.
Materials and Reagents
-
Purified Aconitase (e.g., from porcine heart) or tissue/cell lysate containing aconitase
-
This compound
-
Aconitase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Citrate solution (Substrate)
-
NADP+ solution
-
Isocitrate Dehydrogenase (IDH)
-
Developer (for colorimetric assay)
-
96-well clear flat-bottom microplate
-
Spectrophotometric microplate reader capable of measuring absorbance at 340 nm or 450 nm
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cysteine-HCl and (NH4)2Fe(SO4)2 (for aconitase activation)
Preparation of Reagents
-
Aconitase Assay Buffer: Prepare a 25 mM Tris-HCl buffer, pH 7.4. Store at 4°C.
-
Substrate Solution (Citrate): Prepare a stock solution of sodium citrate in ultrapure water. The final concentration in the assay will typically be in the millimolar range.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in ultrapure water. Further dilutions should be made in the Assay Buffer to achieve the desired final concentrations for the inhibition assay (e.g., a range from 0 to 10 mM).
-
Aconitase Activation Solution (optional but recommended): Prepare fresh by mixing equal volumes of Cysteine-HCl and (NH4)2Fe(SO4)2 solutions in Assay Buffer. This step helps to ensure the iron-sulfur cluster of aconitase is in its active state.
-
Reaction Mix: Prepare a master mix containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase. For the colorimetric assay, the Enzyme Mix from a commercial kit would be used.
Sample Preparation (Tissue Homogenate or Cell Lysate)
-
Tissue Homogenate: Homogenize 20-40 mg of tissue in 100 µL of ice-cold Assay Buffer. Centrifuge at 800 x g for 10 minutes at 4°C to remove insoluble material. The supernatant can be used for the assay. For mitochondrial aconitase, the supernatant can be further centrifuged at 20,000 x g for 15 minutes at 4°C, and the resulting pellet, containing mitochondria, can be resuspended in Assay Buffer.
-
Cell Lysate: Collect cells (e.g., 1 x 10^6) by centrifugation. Resuspend the cell pellet in an appropriate volume of ice-cold Assay Buffer and homogenize or sonicate. Centrifuge to remove cell debris. The resulting supernatant is the cell lysate.
Aconitase Inhibition Assay Protocol
-
Enzyme Preparation: Dilute the purified aconitase or the prepared tissue/cell lysate in ice-cold Assay Buffer to a suitable concentration. If required, activate the enzyme by incubating with the Aconitase Activation Solution on ice.
-
Inhibitor and Enzyme Incubation:
-
To the wells of a 96-well plate, add a fixed amount of the prepared aconitase enzyme solution.
-
Add varying concentrations of this compound solution to the wells. For the control wells (no inhibition), add Assay Buffer instead of the inhibitor.
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare the Reaction Mix containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase.
-
Add the Reaction Mix to each well to initiate the enzymatic reaction.
-
Immediately follow by adding the Substrate Solution (citrate) to all wells.
-
-
Measurement:
-
Kinetic Assay (340 nm): Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Endpoint Colorimetric Assay (450 nm): Incubate the plate at 25°C for 30-60 minutes. After the incubation, add the Developer solution to each well and incubate for an additional 10 minutes at 25°C. Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor to determine the Ki value and the type of inhibition using Lineweaver-Burk or other kinetic plots.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Tricarballylic Acid from Citric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tricarballylic acid (propane-1,2,3-tricarboxylic acid, PTA) from citric acid. This compound is a valuable bio-based platform chemical with applications in the synthesis of plasticizers and as a building block in drug development.[1][2] The protocols described herein focus on a robust and environmentally friendly one-pot, two-step dehydration-hydrogenation process, utilizing heterogeneous catalysts in an aqueous medium.[1][2] This document outlines two primary catalytic systems, providing comparative data and detailed methodologies to enable researchers to replicate and adapt these procedures for their specific needs.
Introduction
The increasing demand for sustainable and bio-based chemicals has driven research into the conversion of abundant natural resources into valuable chemical entities. Citric acid, a readily available and inexpensive commodity chemical derived from fermentation, serves as an excellent starting material for the synthesis of various functionalized molecules.[1][2] One such derivative, this compound, is of significant interest due to its potential as a precursor to non-phthalate plasticizers, which are sought-after alternatives to traditional plasticizers with health and environmental concerns.[1][2]
The synthesis of this compound from citric acid proceeds via a sequential dehydration and hydrogenation reaction. The initial dehydration of citric acid yields the intermediate, aconitic acid, which is subsequently hydrogenated to the desired saturated tricarboxylic acid.[3] A critical challenge in this process is minimizing the undesired decarboxylation of the aconitic acid intermediate, which can reduce the overall yield.[4] This document details two effective catalytic systems that achieve high yields of this compound while mitigating side reactions.
Signaling Pathways and Experimental Workflow
The synthesis of this compound from citric acid is a two-step process. The first step involves the dehydration of citric acid to form aconitic acid, which is then followed by the hydrogenation of the carbon-carbon double bond in aconitic acid to yield this compound.
The general experimental workflow for the one-pot synthesis is outlined below.
Data Presentation
The following table summarizes the quantitative data from two effective catalytic systems for the synthesis of this compound from citric acid.
| Parameter | Method 1: H-Beta Zeolite & Pd/C | Method 2: Pd/Nb2O5·nH2O | Reference(s) |
| Dehydration Catalyst | H-Beta Zeolite (5 wt%) | 0.6 wt% Pd/Nb2O5·nH2O (bifunctional) | [3],[5] |
| Hydrogenation Catalyst | 0.5 mol% Pd/C | (Integrated into support) | [3] |
| Solvent | Water | Water | [2],[6] |
| Temperature | 160 °C | 150 °C | [3],[6] |
| H2 Pressure | 10 bar | 10 bar | [3],[6] |
| Reaction Time | 20 h | 20 h | [3],[6] |
| Yield | Up to 85% | >90% | [2],[5] |
| Key Advantages | Good yield, common catalysts | Higher yield, stable catalyst | [5],[3] |
| Potential Issues | Al leaching from zeolite | Catalyst synthesis required | [3],[5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from citric acid using the two catalytic systems.
Protocol 1: Synthesis using H-Beta Zeolite and Palladium on Carbon (Pd/C)
This protocol is based on the method achieving up to 85% yield of this compound.[2][3]
Materials:
-
Citric acid
-
H-Beta zeolite (5 wt% relative to citric acid)
-
5 wt% Palladium on activated carbon (Pd/C) (0.5 mol% relative to citric acid)
-
Deionized water
-
Activated carbon (for decolorizing)
-
Diethyl ether (for purification)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, combine citric acid, H-Beta zeolite, Pd/C, and deionized water. The concentration of citric acid in water should be carefully chosen (e.g., a 0.2 mmol solution in 2 mL of water has been reported).[6]
-
Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to 10 bar with hydrogen.[3] Begin stirring and heat the reactor to 160 °C. Maintain these conditions for 20 hours.[3]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous H-Beta zeolite and Pd/C catalysts. Wash the catalysts with a small amount of deionized water and combine the filtrates.
-
Decolorization: To the filtrate, add a small amount of activated carbon and stir for 15-30 minutes to remove colored impurities. Filter the solution to remove the activated carbon.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the water. The resulting solid is crude this compound.
-
Purification: For further purification, the crude product can be ground and triturated with dry diethyl ether.[7] The solid is then filtered by suction, washed with fresh diethyl ether, and dried to yield pure this compound.[7] The melting point of pure this compound is reported to be 160–161 °C.[7]
Protocol 2: Synthesis using a Bifunctional Palladium/Niobium Pentoxide Catalyst (Pd/Nb2O5·nH2O)
This protocol utilizes a more stable and efficient bifunctional catalyst, yielding over 90% this compound.[5]
Materials:
-
Citric acid
-
0.6 wt% Pd/Nb2O5·nH2O catalyst
-
Deionized water
-
Activated carbon (for decolorizing)
-
Diethyl ether (for purification)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, add citric acid (e.g., 0.2 mmol), the 0.6 wt% Pd/Nb2O5·nH2O catalyst (e.g., 0.1 g), and deionized water (e.g., 2 mL).[6][8]
-
Reaction: Seal the reactor and purge with hydrogen. Pressurize the reactor to 10 bar with hydrogen.[6] Commence stirring and heat the mixture to 150 °C for 20 hours.[6]
-
Work-up and Catalyst Removal: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to recover the bifunctional catalyst. The catalyst can be washed with water, dried, and potentially reused.
-
Decolorization and Product Isolation: The filtrate is treated with activated carbon and filtered as described in Protocol 1. The water is then removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by trituration with diethyl ether as detailed in Protocol 1 to obtain high-purity this compound.
Conclusion
The synthesis of this compound from citric acid via a one-pot dehydration-hydrogenation process is an efficient and sustainable method for producing this valuable chemical. The use of heterogeneous catalysts such as H-Beta zeolite with Pd/C or the more robust bifunctional Pd/Nb2O5·nH2O allows for high yields under relatively mild conditions in water as a green solvent.[1][2][5] The detailed protocols provided in this document offer a comprehensive guide for researchers to undertake this synthesis, with clear data for comparison and process optimization. These methods represent a significant advancement in the valorization of biomass and contribute to the development of sustainable chemical processes.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
experimental protocol for tricarballylic acid-based hydrogel synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The choice of crosslinking agent is critical in defining the final properties of the hydrogel.
Tricarballylic acid (also known as propane-1,2,3-tricarboxylic acid) is a versatile, non-toxic crosslinking agent. As a polycarboxylic acid, it can form stable crosslinks with polymers containing hydroxyl (-OH) or amine (-NH2) functional groups through mechanisms such as esterification or amidation. This results in the formation of a robust and biocompatible hydrogel network. These hydrogels are of particular interest for drug delivery applications due to their potential for controlled release and pH-responsive behavior. The carboxylic acid groups of this compound can form ionic crosslinks with the amine groups of polymers like chitosan.
This document provides detailed experimental protocols for the synthesis of this compound-based hydrogels using two common polymer backbones: Poly(vinyl alcohol) (PVA), a hydroxyl-rich synthetic polymer, and Chitosan, a natural polysaccharide rich in amine groups.
Key Applications
-
Controlled Drug Delivery: The porous network of the hydrogel allows for the encapsulation of therapeutic agents, with release kinetics governed by diffusion and hydrogel degradation. The presence of free carboxylic acid groups can also impart pH-sensitivity, enabling targeted drug release in specific physiological environments.
-
Tissue Engineering: The biocompatible nature of these hydrogels makes them suitable as scaffolds to support cell growth and tissue regeneration.
-
Wound Dressings: The high water content of the hydrogels helps maintain a moist wound environment conducive to healing, while also providing a barrier against infection.
Characterization of Hydrogels
A comprehensive characterization of the synthesized hydrogels is essential to ensure they meet the requirements of the intended application. Key characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of crosslinks (e.g., ester or amide bonds) by identifying characteristic peaks.
-
Swelling Studies: To determine the water absorption and retention capacity of the hydrogel, which influences drug loading and release. This is typically measured as the equilibrium swelling ratio (ESR).
-
Rheological Analysis: To evaluate the mechanical properties of the hydrogel, such as its storage modulus (G') and loss modulus (G''), which indicate its stiffness and viscoelastic behavior.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and degradation profile of the hydrogel.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel network.
Quantitative Data Summary
The following tables present hypothetical yet representative data for this compound-crosslinked hydrogels, based on typical values observed for similar systems (e.g., citric acid-crosslinked hydrogels). This data is intended for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Effect of this compound Concentration on PVA Hydrogel Properties
| Formulation ID | PVA (% w/v) | This compound (% w/v) | Equilibrium Swelling Ratio (ESR) | Gel Fraction (%) |
| PVA-TA-1 | 10 | 5 | 15.2 | 85.3 |
| PVA-TA-2 | 10 | 10 | 12.5 | 92.1 |
| PVA-TA-3 | 10 | 15 | 9.8 | 95.6 |
Table 2: Effect of Crosslinker on Chitosan Hydrogel Properties
| Formulation ID | Chitosan (% w/v) | This compound (mM) | Pore Size (µm) | G' at 1 Hz (Pa) |
| CS-TA-1 | 1 | 10 | 15-20 | 150 |
| CS-TA-2 | 1 | 50 | 8-12 | 350 |
| CS-TA-3 | 2 | 50 | 5-10 | 600 |
Experimental Workflows and Signaling Pathways
The synthesis of this compound-based hydrogels involves a series of well-defined steps, from precursor preparation to the final crosslinking reaction. The diagrams below illustrate the general workflow and the chemical mechanism of crosslinking.
Caption: General experimental workflow for hydrogel synthesis.
Caption: Esterification crosslinking mechanism.
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl alcohol)-Tricarballylic Acid (PVA-TA) Hydrogel via Thermal Crosslinking
This protocol describes the synthesis of a PVA hydrogel crosslinked with this compound through an esterification reaction, which is promoted by thermal treatment.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, medium molecular weight
-
This compound
-
Deionized (DI) water
-
Petri dishes or desired molds
Equipment:
-
Magnetic stirrer with hot plate
-
Drying oven
-
Freeze-dryer (optional, for porous structure)
Procedure:
-
Preparation of PVA Solution:
-
Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA powder to 100 mL of DI water under continuous stirring.
-
Heat the solution to 90°C and maintain this temperature for 2-3 hours, or until the PVA is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Preparation of Crosslinker Solution:
-
Prepare a 10% (w/v) this compound solution by dissolving 1 g of this compound in 10 mL of DI water. Gentle warming may be required to facilitate dissolution.
-
-
Mixing and Casting:
-
Add the desired amount of the this compound solution to the PVA solution. For example, add 10 mL of the 10% this compound solution to 20 mL of the 10% PVA solution. Mix thoroughly for 15 minutes.
-
Pour the resulting mixture into petri dishes or other suitable molds.
-
-
Drying and Curing:
-
Place the molds in a drying oven at 50°C for 24 hours to evaporate the water and form a film.
-
Increase the oven temperature to 120-140°C and cure the films for a specified duration (e.g., 1-3 hours). This high-temperature step facilitates the esterification reaction between the hydroxyl groups of PVA and the carboxylic acid groups of this compound.
-
-
Purification:
-
After curing, remove the hydrogel films from the molds and immerse them in DI water for 24-48 hours, changing the water periodically. This step is crucial to wash away any unreacted this compound and non-crosslinked PVA.
-
-
Drying and Storage:
-
The purified hydrogels can be used in their swollen state or dried for storage. For a porous structure, freeze the hydrogel at -80°C and then lyophilize for 48 hours. Otherwise, air-dry or oven-dry at a low temperature (e.g., 40°C).
-
Protocol 2: Synthesis of Chitosan-Tricarballylic Acid (CS-TA) Hydrogel
This protocol details the formation of a chitosan hydrogel crosslinked with this compound, likely through ionic interactions and potential amide bond formation. This method is often performed at room temperature.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Acetic acid
-
Ethanol
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer
-
Beakers and test tubes
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the mixture overnight at room temperature until the chitosan is fully dissolved.
-
-
Preparation of Crosslinker Solution:
-
Prepare a 50 mM this compound solution by dissolving the appropriate amount of this compound in ethanol.
-
-
Hydrogel Formation:
-
Dispense the this compound solution into a beaker or test tube.
-
Slowly add the chitosan solution dropwise into the this compound solution under gentle stirring.
-
Hydrogel beads or a bulk gel will form as the chitosan solution comes into contact with the crosslinker solution.
-
-
Maturation and Purification:
-
Allow the formed hydrogel to remain in the crosslinking solution for 12-24 hours to ensure complete crosslinking.
-
Separate the hydrogel from the solution and wash it thoroughly with a 50:50 ethanol-water mixture, followed by pure DI water to remove any unreacted reagents.
-
-
Drying and Storage:
-
The purified hydrogel can be used in its swollen state or dried. For a porous structure, freeze-drying is recommended. Store the dried hydrogel in a desiccator.
-
Application Notes and Protocols: Tricarballylic Acid Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tricarballylic acid and its derivatives in polymer chemistry. The following sections detail the synthesis of various polymers, their properties, and potential applications, with a focus on experimental protocols and data presentation.
Introduction
This compound (propane-1,2,3-tricarboxylic acid), a versatile tricarboxylic acid, and its derivatives are valuable building blocks in polymer synthesis. Their trifunctional nature allows for the creation of branched or cross-linked polymer architectures, leading to materials with enhanced thermal and mechanical properties. These derivatives can be incorporated into polymers as monomers, crosslinking agents, or functional additives, finding applications in coatings, adhesives, biodegradable plastics, and biomedical materials.[1][2] The ability to derive this compound from renewable resources like citric acid further enhances its appeal in the development of sustainable polymers.[3][4]
Applications in Polymer Synthesis
This compound derivatives are utilized in several key areas of polymer chemistry:
-
Polyesters and Polyamides: The three carboxylic acid groups can react with diols or diamines to form crosslinked or branched polyesters and polyamides.[2][5][6][7] This approach is used to produce thermosetting resins with high durability and chemical resistance.
-
Crosslinking Agents: this compound and its derivatives can act as effective crosslinking agents for polymers containing functional groups such as hydroxyl, epoxy, or amine groups.[1][8][9] This crosslinking enhances the material's strength, thermal stability, and solvent resistance.
-
Functional Monomers: Unsaturated derivatives of this compound can be synthesized and polymerized, often with other comonomers, to introduce carboxylic acid functionality into the polymer backbone.[1] These acid-functional polymers have applications as adhesives, coatings, and dispersants.
-
Biodegradable Polymers: The ester linkages formed from this compound are susceptible to hydrolysis, making it a suitable monomer for creating biodegradable polymers for applications in packaging and medicine.[10][11][12][13] Copolymers of this compound with other biocompatible monomers like malic acid have been explored for water treatment applications.[14]
Quantitative Data Summary
The properties of polymers derived from this compound can be tailored by controlling the polymer composition and crosslink density. The following table summarizes typical properties, though specific values can vary significantly based on the exact formulation and synthesis conditions.
| Property | Polyester Resins | Acid-Functional Polymers | Crosslinked Polysaccharides |
| Monomers | This compound, diols (e.g., ethylene glycol, propylene glycol), unsaturated monohydric alcohols (e.g., allyl alcohol)[2] | Unsaturated tricarboxylic acid monomers, styrene, hydroxy-functional monomers[1] | Arabinogalactan, tricarboxylic acids (e.g., citric acid as a proxy for this compound)[10] |
| Tensile Strength | Can be high, especially when copolymerized with monomers like methyl methacrylate[2] | Varies with monomer composition and molecular weight | Improved mechanical properties upon crosslinking[10] |
| Thermal Stability | Good heat resistance, particularly with diethylene and propylene glycol[2] | Can be force dried at temperatures up to 350°F (177°C) or higher[1] | Enhanced thermal stability due to crosslinking |
| Water/Caustic Resistance | Excellent with ethylene and propylene glycol based polyesters[2] | Can be neutralized to form water-reducible polymers[1] | Improved moisture resistance after modification[10] |
| Molecular Weight | Controllable through reaction conditions and monomer ratios[1] | Controllable by monomer selection, temperature, and chain transfer agents[1] | N/A (crosslinked network) |
Experimental Protocols
This protocol is based on the esterification of this compound with a glycol and an unsaturated monohydric alcohol.[2]
Materials:
-
This compound
-
Glycol (e.g., ethylene glycol, propylene glycol)
-
Unsaturated monohydric alcohol (e.g., allyl alcohol, methallyl alcohol)
-
Esterification catalyst (optional)
-
Inert gas (e.g., nitrogen)
-
Reaction vessel with a stirrer, thermometer, and condenser
Procedure:
-
Partial Esterification:
-
Charge the reaction vessel with this compound and the glycol. The molar ratio of glycol to acid should be between 3:4 and 1:2.
-
Heat the mixture under an inert atmosphere to the esterification temperature (typically 150-200°C).
-
Maintain the temperature until the glycol is substantially completely esterified, which can be monitored by measuring the acid value of the reaction mixture.
-
-
Second Stage Esterification:
-
To the resulting acidic glycol ester, add the unsaturated monohydric alcohol. The amount should be at least equivalent to that required for complete esterification of the remaining acid groups.
-
Continue heating at the esterification temperature until the desired degree of esterification is achieved (at least about 2, meaning two of the three carboxylic acid groups are esterified).
-
-
Polymerization/Copolymerization:
-
The resulting polyester resin can be polymerized by heating with a peroxide catalyst.
-
Alternatively, it can be copolymerized with other monomers like methyl methacrylate or vinyl acetate to form rigid, transparent castings or laminated products.
-
This protocol describes the polymerization of an unsaturated this compound-based monomer with other copolymerizable monomers.[1]
Materials:
-
Unsaturated tricarboxylic acid monomer (e.g., a styrene-based derivative of this compound)
-
Copolymerizable monomer(s) (e.g., styrene, methyl methacrylate, hydroxyethyl acrylate)
-
Free radical initiator (e.g., di-t-butyl peroxide, azobisisobutyronitrile)
-
Inert solvent (e.g., xylene, toluene)
-
Reaction vessel with a stirrer, thermometer, condenser, and inert gas inlet
Procedure:
-
Monomer Mixture Preparation:
-
Prepare a mixture of the unsaturated acid-functional monomer and the other copolymerizable monomers in the desired weight percentages.
-
-
Polymerization:
-
Charge the reaction vessel with the inert solvent and heat to the desired reaction temperature (typically 75-120°C) under an inert atmosphere.
-
In a separate vessel, dissolve the free radical initiator in a portion of the monomer mixture.
-
Slowly add the monomer mixture (with and without the initiator) to the heated solvent over a period of 2-4 hours.
-
After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.
-
-
Characterization:
-
The resulting acid-functional polymer can be characterized for its molecular weight (e.g., by gel permeation chromatography), acid value, and other physical properties.
-
This protocol outlines a general procedure for crosslinking a natural polymer like arabinogalactan using a tricarboxylic acid.
Materials:
-
Arabinogalactan
-
Tricarboxylic acid (e.g., citric acid, as a proxy for this compound)[10]
-
Distilled water
-
Sodium hydroxide (1 N solution)
-
Stirring plate and magnetic stirrer
-
pH meter
Procedure:
-
Solution Preparation:
-
Dissolve the tricarboxylic acid in distilled water with stirring.
-
Once fully dissolved, add the arabinogalactan powder to the solution.
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 3.5 by adding 1 N NaOH solution. This is crucial to prevent acid-catalyzed hydrolysis of the polysaccharide.[10]
-
-
Reaction:
-
Stir the solution at room temperature for 24 hours to allow for the esterification reaction between the carboxylic acid groups and the hydroxyl groups of the polysaccharide, forming a crosslinked network.
-
-
Drying and Film Formation:
-
The resulting solution can be cast into a petri dish and dried in an oven to form a film.
-
The properties of the resulting composite film, such as mechanical strength and water absorption, can then be evaluated.
-
Visualizations
References
- 1. US5391818A - Tricarboxylic acid-functional monomers and polymers prepared from same - Google Patents [patents.google.com]
- 2. US2936297A - Tricarboxylic acid polyesters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polyesters and polyamides* — the science sauce [thesciencehive.co.uk]
- 7. Ellesmere OCR A level Chemistry - 6.2.3 (a) Forming Polyester and Polyamides [sites.google.com]
- 8. youtube.com [youtube.com]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Tricarballylic Acid on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that acts as a competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the Krebs cycle (tricarboxylic acid cycle).[1][2] This inhibition disrupts cellular energy metabolism by impeding the conversion of citrate to isocitrate.[1][3] Understanding the impact of this compound on cellular metabolism is crucial for toxicology studies, particularly in the context of mycotoxin contamination in food and feed, as it is a metabolic byproduct of fumonisins.[1] Additionally, its inhibitory action makes it a useful tool for studying the regulation and dynamics of the Krebs cycle.
These application notes provide detailed protocols for in vitro studies to assess the effects of this compound on cellular metabolism, focusing on aconitase activity, Krebs cycle flux, and mitochondrial respiration.
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of this compound on cellular metabolism, compiled from published literature.
Table 1: Inhibitory Constant (Ki) of this compound for Aconitase
| Parameter | Value | Source |
| Inhibitor Constant (Ki) | 0.52 mM | [1][2] |
Table 2: In Vitro Inhibition of Acetate Oxidation by this compound
| Cell/Tissue Type | This compound Concentration | Incubation Time | % Inhibition of [14C]acetate Oxidation | Source |
| Isolated Rat Hepatocytes | 0.5 mM | 0.5 - 1 h | ~30% | [1][2] |
| Sheep Liver Slices | 8 mM | 0.5 - 1 h | <20% | [1][2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for the described experimental protocols.
Experimental Protocols
Protocol 1: Aconitase Activity Assay
This protocol is designed to measure the activity of aconitase in cell lysates or tissue homogenates following treatment with this compound.
Materials:
-
Phosphate buffered saline (PBS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Aconitase Assay Kit (commercial kits are recommended for reliability)
-
This compound stock solution
-
Cultured cells or tissue samples
-
Microplate reader
Procedure:
-
Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit or a suitable buffer (e.g., Assay Buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Sample Preparation (Tissue Homogenate):
-
Excise and wash the tissue in ice-cold PBS.
-
Homogenize the tissue in ice-cold Assay Buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Aconitase Activity Assay:
-
Follow the specific instructions of the commercial aconitase assay kit. Typically, this involves:
-
Adding a standardized amount of protein from the cell lysate or tissue homogenate to each well of a microplate.
-
Including positive and negative controls.
-
Initiating the reaction by adding the substrate (e.g., citrate or isocitrate).
-
Monitoring the change in absorbance at the specified wavelength over time using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Normalize the activity to the protein concentration (e.g., mU/mg protein).
-
Compare the aconitase activity in this compound-treated samples to untreated controls.
-
Protocol 2: [14C]acetate Oxidation Assay
This protocol measures the flux through the Krebs cycle by quantifying the amount of 14CO2 produced from [14C]acetate.
Materials:
-
[1-14C]acetate or [2-14C]acetate
-
Krebs-Ringer bicarbonate buffer (or other suitable incubation buffer)
-
This compound stock solution
-
Cultured cells or tissue slices
-
Scintillation vials
-
CO2 trapping solution (e.g., hyamine hydroxide or a filter paper soaked in NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Sealed incubation flasks
Procedure:
-
Cell/Tissue Preparation:
-
Prepare cultured cells or tissue slices as described in Protocol 1.
-
Pre-incubate the cells/slices in the incubation buffer.
-
-
Treatment and Labeling:
-
Add varying concentrations of this compound to the incubation buffer.
-
Add a known amount of [14C]acetate to initiate the assay.
-
Immediately seal the incubation flasks, which should contain a small vial or well with the CO2 trapping solution.
-
-
Incubation:
-
Incubate the flasks at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Trapping 14CO2:
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the incubation medium, which will release the dissolved CO2.
-
Continue incubation for a further period (e.g., 60 minutes) to ensure complete trapping of the 14CO2.
-
-
Quantification:
-
Carefully remove the CO2 trapping solution or filter paper and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of 14CO2 produced (in dpm or cpm).
-
Normalize the data to the amount of cells or tissue (e.g., per mg of protein or per million cells).
-
Compare the rate of acetate oxidation in this compound-treated samples to untreated controls.
-
Protocol 3: Mitochondrial Respiration Assay
This protocol utilizes extracellular flux analysis (e.g., Seahorse XF Analyzer) to assess the impact of this compound on mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cultured cells
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
On the day of the assay, replace the culture medium with assay medium containing varying concentrations of this compound.
-
Incubate the plate at 37°C in a non-CO2 incubator for a specified time before the assay.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Load the cell plate into the analyzer.
-
Perform a baseline measurement of the oxygen consumption rate (OCR).
-
Inject the mitochondrial stress test compounds sequentially to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse software will calculate the OCR at baseline and after each injection.
-
Determine the following parameters:
-
Basal Respiration
-
ATP Production
-
Maximal Respiration
-
Spare Respiratory Capacity
-
-
Compare these parameters between this compound-treated and control cells.
-
By following these detailed protocols, researchers can effectively investigate and quantify the impact of this compound on key aspects of cellular metabolism, providing valuable insights into its toxicological profile and its utility as a metabolic inhibitor.
References
Troubleshooting & Optimization
solubility of tricarballylic acid in common laboratory solvents
Technical Support Center: Tricarballylic Acid Solubility
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for dissolving this compound in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the ?
The solubility of this compound varies significantly depending on the solvent and temperature. This compound is a polar molecule, containing three carboxylic acid groups, which dictates its solubility properties based on the "like dissolves like" principle.[1][2] It is generally very soluble in polar protic solvents and has limited solubility in nonpolar solvents.
Quantitative solubility data is summarized in the table below. Please note that values can vary slightly due to differences in experimental conditions, such as temperature and the purity of both the solute and the solvent.
Data Presentation: Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Temperature | Solubility | Notes |
| Water | 18.02 | 18°C | 500 mg/mL[3][4][5] | Also reported as 50 g in 100 mL.[6] |
| Methanol | 32.04 | Not Specified | Soluble[3][5] | A polar protic solvent. |
| Ethanol | 46.07 | Not Specified | Quite Soluble[6] | One source reports <1 mg/mL, which may be due to different experimental conditions.[7] |
| Diethyl Ether | 74.12 | 18°C | 9 mg/mL (0.9 g/100mL)[6] | Described as slightly soluble.[3][5] Can be used for recrystallization.[8] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25°C | 35 mg/mL[7] | A higher solubility of 250 mg/mL with ultrasonic assistance has also been reported. |
| Acetone | 58.08 | Not Specified | Fairly Soluble | A polar aprotic solvent. |
Q2: Why am I having trouble dissolving this compound even in a recommended solvent?
Several factors can contribute to dissolution difficulties:
-
Insufficient Solvent: You may not be using a sufficient volume of solvent for the amount of solute.[9] Try adding the solvent in small increments.
-
Low Temperature: Solubility is temperature-dependent. Gently warming the mixture may increase the dissolution rate and extent, but be mindful of the compound's stability at higher temperatures.
-
Supersaturation: The solution might be supersaturated. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can sometimes resolve this if the goal is recrystallization.[9]
-
Purity of Materials: Impurities in either the this compound or the solvent can affect solubility.
-
Kinetics: Dissolution can be a slow process. Ensure adequate time and agitation (e.g., stirring or sonication) to reach equilibrium.[1] For DMSO, ultrasonic assistance is noted to significantly increase solubility.
Q3: What is the best solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Based on available data, both water and diethyl ether have been successfully used for the recrystallization of this compound.[6][8] The choice depends on the impurities you are trying to remove.
Troubleshooting Guides
Issue: this compound is not dissolving as expected.
This is a common challenge that can often be resolved by systematically evaluating the experimental conditions.
-
Verify Solvent Polarity: this compound is polar. It will have poor solubility in nonpolar solvents like hexane or toluene.[1]
-
Increase Temperature: Gently warm the solution while stirring. Many carboxylic acids show a significant increase in solubility with temperature.
-
Use Mechanical Agitation: Employ a magnetic stirrer or an ultrasonic bath to increase the rate of dissolution.[1] This is particularly effective for achieving high concentrations in viscous solvents like DMSO.
-
Check pH (for aqueous solutions): this compound's solubility in water is pH-dependent. As a carboxylic acid, it will be significantly more soluble in basic aqueous solutions (e.g., dilute sodium hydroxide or sodium bicarbonate) due to the formation of the highly soluble tricarboxylate salt.[10]
Caption: Troubleshooting workflow for common dissolution issues.
Experimental Protocols
Methodology: Determining Equilibrium Solubility via the Shake-Flask Method
This protocol describes a standard and widely accepted method for accurately determining the equilibrium solubility of a compound like this compound in a specific solvent at a controlled temperature.[1]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol, acetone)
-
Temperature-controlled shaker or agitator
-
Sealed glass vials or flasks
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, chemically inert)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analysis equipment
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.[1] The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibration: Place the sealed vial in a temperature-controlled shaker and agitate at a constant temperature.[1] The equilibration period is typically 24-72 hours, which is necessary to ensure the solution is fully saturated.[1]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge the vial.[1]
-
Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic solid particles.[1] This step is critical for accurate quantification.
-
Quantification: Accurately dilute a known volume of the clear filtrate. Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC.[1]
-
Data Reporting: Calculate the original concentration of the saturated solution. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), ensuring to specify the temperature at which the measurement was made.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. This compound CAS#: 99-14-9 [m.chemicalbook.com]
- 4. 99-14-9 | CAS DataBase [m.chemicalbook.com]
- 5. This compound CAS#: 99-14-9 [amp.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. This compound Datasheet [selleckchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Synthetic Tricarballylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic tricarballylic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
1. Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible reasons and how can I improve it?
-
Answer: Low recovery is a common issue in recrystallization. Several factors could be responsible:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration. Work quickly to minimize cooling. If crystals do form, they can be redissolved with a small amount of hot solvent and added back to the filtrate.
-
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to an hour to ensure complete crystallization.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can redissolve a significant portion of the product.
-
Solution: Always use ice-cold solvent to wash the crystals on the filter paper. Use a minimal amount of cold solvent, just enough to wash away the impure mother liquor.
-
-
2. Product "Oils Out" During Recrystallization
-
Question: Instead of forming crystals, my this compound is separating as an oily layer. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of significant impurities can also lower the melting point of the crude product, making it more prone to oiling out.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small additional amount of the hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.
-
Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For a mixed solvent system, dissolve the this compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Lower the Crystallization Temperature: If the melting point of your crude product is low, select a recrystallization solvent with a lower boiling point.
-
-
3. Colored Impurities Remain After Purification
-
Question: My purified this compound is still yellow or brown. How can I remove these colored impurities?
-
Answer: Colored impurities are often non-polar, conjugated molecules that can be effectively removed using activated carbon.
-
Solution:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip's worth). Adding it to a boiling solution can cause it to boil over.
-
Swirl the hot solution with the activated carbon for a few minutes.
-
Perform a hot filtration to remove the activated carbon. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
-
-
Caution: Using too much activated carbon can lead to a loss of your desired product due to adsorption.
-
4. Product Purity is Still Low After Recrystallization
-
Question: I've recrystallized my this compound, but the melting point is still broad, or HPLC analysis shows significant impurities. What else can I do?
-
Answer: If a single recrystallization is insufficient, several other techniques can be employed:
-
Second Recrystallization: Repeating the recrystallization process can further improve purity.
-
Ether Wash: Washing the solid product with a small amount of cold, dry diethyl ether can remove more soluble impurities. This compound has low solubility in cold ether.[1]
-
Acid-Base Extraction: If the impurities are not acidic, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like diethyl ether. Wash the ether solution with a saturated aqueous solution of sodium bicarbonate. The this compound will react to form its sodium salt and move into the aqueous layer, leaving non-acidic impurities in the ether layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | Room Temperature | ~50 | Readily soluble.[1] |
| Water | 100 | Very High | Ideal for recrystallization. |
| Diethyl Ether | Room Temperature | ~2 | Sparingly soluble.[1] |
| Ethanol | Room Temperature | High | Can be used for recrystallization. |
| Acetone | Room Temperature | Moderate | Potential recrystallization solvent. |
| Ethyl Acetate | Room Temperature | Low | Can be used for washing. |
Note: Some solubility data are estimated based on the properties of similar small carboxylic acids.
Experimental Protocols
1. Protocol for Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude synthetic this compound. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot water until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl for 2-5 minutes.
-
Hot Filtration: Preheat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask) by passing hot water through it. Filter the hot solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
2. Protocol for Ether Wash of Crude this compound
-
Place the crude, dry this compound in a beaker.
-
Add a small volume of cold, dry diethyl ether (approximately 50 parts by weight of ether to 1 part of acid).[1]
-
Stir the mixture to create a paste or slurry.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with another small portion of cold, dry ether.
-
Dry the purified product to remove residual ether.
3. Protocol for Purity Assessment by HPLC
-
Objective: To determine the purity of the synthesized this compound.
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.
-
Column: A C18 column is typically used for the separation of organic acids.
-
Mobile Phase: An acidic mobile phase is required to suppress the ionization of the carboxylic acid groups and ensure good retention and peak shape. A common mobile phase is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like methanol or acetonitrile. A gradient elution may be necessary to separate impurities with different polarities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting carboxylic acids.
-
Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the synthesized product in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized product can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Visualizations
References
avoiding decarboxylation during tricarballylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tricarballylic acid. The focus is on preventing the unwanted side reaction of decarboxylation, a common challenge in this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is most effective at avoiding decarboxylation?
A1: Several methods exist for synthesizing this compound. A prominent and modern approach involves a one-pot dehydration-hydrogenation of citric acid.[1][2] An alternative strategy to circumvent decarboxylation is to first esterify the citric acid to form citrate esters, followed by the dehydration and hydrogenation steps.[3][4] This protects the carboxylic acid groups and can lead to high yields of the corresponding tricarballylate esters.[3] Other classical methods include the hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate and the reduction of aconitic acid.[2] The most effective method for avoiding decarboxylation is the route starting from citrate esters, as the ester groups protect the acid functionalities from being lost as CO2.[3][4]
Q2: What is the main cause of decarboxylation during the synthesis of this compound from citric acid?
A2: The synthesis of this compound from citric acid proceeds through a dehydration step to form aconitic acid as an intermediate.[3][4] This aconitic acid intermediate is susceptible to spontaneous decarboxylation, especially at elevated temperatures, leading to the formation of itaconic acid, which is then hydrogenated to the undesired byproduct, methylsuccinic acid.[3][5] Therefore, controlling the reaction conditions to favor the hydrogenation of aconitic acid over its decarboxylation is critical.
Q3: How can I monitor the progress of the reaction and detect decarboxylation?
A3: The progress of the reaction can be monitored by tracking the consumption of the starting material and the formation of this compound and potential byproducts. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective for separating and quantifying the various carboxylic acids in the reaction mixture, including citric acid, aconitic acid, itaconic acid, and this compound.[6][7][8] For the classical hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate, the evolution of carbon dioxide can be monitored to follow the reaction's progress.[2]
Q4: What are the typical yields for this compound synthesis, and how are they affected by the chosen method?
A4: Yields are highly dependent on the synthetic route and reaction conditions. The one-pot dehydration-hydrogenation of citric acid using a solid acid (H-Beta zeolite) and a hydrogenation catalyst (Pd/C) can achieve yields of up to 85%.[1] By using a more stable catalyst system like Pd/Nb2O5.nH2O, yields can exceed 90%.[9] The synthesis starting from triethyl citrate has been reported to produce triethyl tricarballylate in yields of up to 93%.[3] The classical method involving the hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate can achieve yields of 95-96%.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Levels of Decarboxylation Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | The decarboxylation of the aconitic acid intermediate is predominantly temperature-controlled.[5] Reduce the reaction temperature. For the synthesis from citric acid, temperatures around 150-160°C are often used.[10] For the synthesis from citrate esters, optimal temperatures may vary depending on the substrate and catalyst, but a temperature screen is recommended.[3] |
| Inefficient Hydrogenation Catalyst | If the hydrogenation of aconitic acid is slow, it will have more time to decarboxylate. Ensure the hydrogenation catalyst (e.g., Pd/C) is active. Use a fresh batch of catalyst if necessary. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)2/C).[4] Ensure vigorous stirring and a sufficient hydrogen pressure (e.g., 10-20 bar) to facilitate the hydrogenation reaction.[3][4] |
| Inappropriate Solvent | The choice of solvent can influence reaction rates and catalyst performance. For the synthesis from citric acid, water is often used as a green solvent.[1] For the synthesis from citrate esters, inert solvents like methylcyclohexane or cyclopentyl methyl ether are preferred to avoid side reactions like transesterification.[3] |
| Incorrect Catalyst Ratio | In the one-pot synthesis from citric acid, the ratio of the solid acid catalyst to the hydrogenation catalyst is crucial. An imbalance can lead to either slow dehydration or slow hydrogenation, both of which can result in increased decarboxylation. Optimize the ratio of the two catalysts. |
Issue 2: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Leaching of Active Sites | In zeolite-catalyzed reactions, the acidic nature of the reaction medium, especially in the presence of citric acid, can cause leaching of the active metal (e.g., aluminum) from the zeolite framework, leading to a loss of acid sites and decreased activity.[10] Consider using a more stable solid acid catalyst, such as niobic acid (Nb2O5.nH2O), which has shown high stability and performance.[10] |
| Coking or Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is a common issue in many catalytic processes.[11] Catalyst regeneration can often be achieved by burning off the coke in a controlled manner with air. |
| Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons. Sulfur-containing compounds are a common poison for palladium catalysts.[4] Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary. |
| Sintering of Metal Particles | At high temperatures, the metal nanoparticles of the hydrogenation catalyst can agglomerate (sinter), reducing the active surface area. Avoid excessively high reaction temperatures. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| High Polarity and Water Solubility of this compound | This compound is highly soluble in water, which can make its extraction and isolation challenging.[2] After the reaction, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system, such as water or dry ether.[2] Alternatively, techniques like reversed-phase flash chromatography can be employed for the purification of polar carboxylic acids.[1] |
| Presence of Unreacted Starting Materials and Byproducts | The crude product may contain unreacted citric acid, aconitic acid, and the decarboxylation byproduct methylsuccinic acid. Purification can be achieved by dissolving the crude product in an aqueous alkali solution and extracting with an organic solvent like diethyl ether to remove neutral impurities. The aqueous phase can then be acidified and extracted with ether to isolate the carboxylic acids.[3] Fractional crystallization can then be used to separate the desired product. |
| Residual Catalyst | The solid catalysts need to be completely removed from the reaction mixture. Filtration is the standard method for removing heterogeneous catalysts. Ensure the use of a filter with an appropriate pore size to effectively remove all catalyst particles. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Starting Material | Catalyst/Reagents | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Key Challenges |
| Citric Acid | H-Beta zeolite, Pd/C | Water | 160 | 10 (H₂) | 20 | 85[10] | Decarboxylation, Catalyst leaching[10] |
| Citric Acid | Pd/Nb₂O₅·nH₂O | Water | 150 | 10 (H₂) | 20 | >90[9] | Optimizing catalyst synthesis |
| Triethyl Citrate | Nb₂O₅·nH₂O, Pd/C | Cyclopentyl methyl ether | 150 | 10 (H₂) | 20 | ~25[3] | Transesterification with alcohol solvents[3] |
| Triethyl Citrate | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 170 | 20 (H₂) | 20 | 93[3] | Catalyst preparation and optimization |
| Ethyl propane-1,1,2,3-tetracarboxylate | HCl, H₂O | Water | Boiling | Atmospheric | 12 | 95-96[2] | Multi-step synthesis of starting material |
Table 2: Influence of Reaction Conditions on Tricarballylate Yield and Decarboxylation Byproduct
| Citrate Ester | Catalyst | Solvent | Temp. (°C) | Tricarballylate Yield (%) [3] | Methyl Succinate (Decarboxylation Product) Yield (%) [3] |
| Triethyl Citrate (TEC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 150 | 85 | 4 |
| Triethyl Citrate (TEC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 160 | 90 | 4 |
| Triethyl Citrate (TEC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 170 | 93 | 4 |
| Trimethyl Citrate (TMC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 150 | 75 | 3 |
| Trimethyl Citrate (TMC) | 0.2 wt% Pd/Nb₂O₅·nH₂O | Methylcyclohexane | 160 | 80 | 3 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Citric Acid
This protocol is based on the method described by Stuyck et al. (2020).[1]
-
Materials: Citric acid, H-Beta zeolite (solid acid catalyst), 5 wt% Pd/C (hydrogenation catalyst), deionized water.
-
Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller.
-
Procedure: a. To the autoclave, add citric acid, H-Beta zeolite (e.g., 5 wt% relative to citric acid), and 5 wt% Pd/C (e.g., 0.5 mol% Pd relative to citric acid). b. Add deionized water to achieve the desired substrate concentration (e.g., 0.1 M). c. Seal the reactor and purge it several times with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). e. Heat the reactor to the reaction temperature (e.g., 160 °C) while stirring vigorously. f. Maintain the reaction conditions for the specified time (e.g., 20 hours). g. After the reaction, cool the reactor to room temperature and carefully vent the hydrogen. h. Open the reactor and filter the reaction mixture to remove the solid catalysts. i. The aqueous solution containing this compound can be analyzed by HPLC or LC-MS/MS. j. The product can be isolated by evaporation of the water under reduced pressure, followed by purification as described in the troubleshooting section.
Protocol 2: Synthesis of Triethyl Tricarballylate from Triethyl Citrate
This protocol is based on the method described by Verduyckt et al.[3]
-
Materials: Triethyl citrate, 0.2 wt% Pd/Nb₂O₅·nH₂O (bifunctional catalyst), methylcyclohexane (solvent).
-
Apparatus: A high-pressure autoclave reactor with a magnetic stirrer and temperature controller.
-
Procedure: a. Add triethyl citrate and the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst to the autoclave. b. Add methylcyclohexane to achieve a 0.1 M substrate concentration. c. Seal the reactor and purge with nitrogen, then with hydrogen. d. Pressurize the reactor with hydrogen to 20 bar. e. Heat the reactor to 170 °C with vigorous stirring. f. Maintain the reaction conditions for 20 hours. g. After cooling and venting the reactor, filter the mixture to remove the catalyst. h. The resulting solution containing triethyl tricarballylate can be analyzed by GC or GC-MS. i. The product can be isolated by evaporation of the solvent.
Visualizations
Caption: Experimental workflow for this compound synthesis from citric acid.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Zeolites in catalysis: sustainable synthesis and its impact on properties and applications - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01325H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Restoring old catalytic converter's efficiency (cleaning method) - Fuel Economy, Hypermiling, EcoModding News and Forum - EcoModder.com [ecomodder.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Tricarballylic Acid Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricarballylic acid as a crosslinking agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crosslinking of biopolymers such as proteins and polysaccharides with this compound.
Q1: Why is my crosslinking reaction inefficient or incomplete?
A1: Incomplete crosslinking can be due to several factors:
-
Suboptimal pH: The pH of the reaction mixture significantly impacts the reactivity of both the this compound and the functional groups on the substrate (e.g., amine or hydroxyl groups). For esterification crosslinking with hydroxyl groups (e.g., on cellulose or other polysaccharides), an acidic environment is typically required to facilitate the reaction. For reactions with amine groups on proteins, the pH should be carefully controlled to ensure the primary amines are sufficiently nucleophilic.[1]
-
Incorrect Temperature: The crosslinking reaction is temperature-dependent. Insufficient heat may lead to a slow or incomplete reaction. Conversely, excessively high temperatures can cause degradation of the substrate or the this compound itself.[2][3]
-
Inadequate Catalyst Concentration: For esterification reactions, a catalyst such as sodium hypophosphite (NaH2PO4) is often used. Ensure the correct concentration is used as recommended in established protocols for similar polycarboxylic acids.
-
Insufficient Curing Time: The crosslinking reaction requires a specific amount of time to proceed to completion. Ensure the curing time is adequate for the specific substrate and reaction conditions.
-
Reagent Purity: Impurities in the this compound or the substrate can interfere with the crosslinking reaction.
Troubleshooting Steps:
-
Optimize pH: Experiment with a range of pH values to find the optimum for your specific substrate.
-
Adjust Temperature: Gradually increase the curing temperature, monitoring for any signs of degradation.
-
Vary Catalyst Concentration: If using a catalyst, perform a concentration titration to find the most effective level.
-
Extend Curing Time: Increase the reaction time in increments to determine if more time is needed for complete crosslinking.
-
Verify Reagent Quality: Use high-purity this compound and ensure your substrate is free from contaminants.
Q2: My crosslinked material has turned yellow. How can I prevent this?
A2: Yellowing during crosslinking with polycarboxylic acids, particularly at elevated temperatures, can be due to the formation of unsaturated byproducts from dehydration reactions.[4]
Troubleshooting Steps:
-
Lower Curing Temperature: Use the minimum effective temperature for crosslinking to reduce the rate of side reactions that cause yellowing.
-
Optimize Curing Time: Avoid unnecessarily long curing times which can contribute to discoloration.
-
Use Additives: The addition of agents like glycerol or xylitol has been shown to mitigate yellowing when using citric acid, a similar polycarboxylic acid.[4] These may also be effective with this compound.
Q3: The mechanical properties of my crosslinked material are poor.
A3: A decrease in mechanical strength can occur if the crosslinking conditions are too harsh, leading to degradation of the polymer backbone.
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and extreme pH levels that could damage the substrate.[5]
-
Control Crosslinking Density: Over-crosslinking can lead to brittleness. Adjust the concentration of this compound to achieve the desired degree of crosslinking without compromising mechanical integrity.
-
Alkali-Catalyzed Low-Temperature Wet Crosslinking: For proteins, a method using alkali catalysis at lower temperatures has been shown to improve tenacity without the strength loss associated with high-temperature methods.[5]
Q4: How can I confirm that crosslinking has occurred?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is a common and effective method to verify crosslinking. The formation of an ester bond between this compound and a hydroxyl group on a polysaccharide, for example, can be identified by the appearance of a new carbonyl (C=O) peak around 1730 cm⁻¹.[6][7]
Experimental Protocol: FTIR Analysis of Crosslinking
-
Sample Preparation: Prepare thin films or KBr pellets of both the uncrosslinked and crosslinked materials.
-
Data Acquisition: Record the FTIR spectra of both samples over a suitable range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Compare the spectra. Look for the appearance of a new peak in the carbonyl region (around 1730 cm⁻¹) in the crosslinked sample, which is indicative of ester linkage formation. A decrease in the intensity of the hydroxyl (-OH) band may also be observed.
Data Presentation
The following tables summarize key quantitative data for optimizing this compound crosslinking, based on findings for similar polycarboxylic acids.
Table 1: General Reaction Conditions for Polycarboxylic Acid Crosslinking
| Parameter | Typical Range | Substrate Examples | Notes |
| This compound Conc. | 1 - 15% (w/v) | Cellulose, Starch, Proteins | Higher concentrations increase crosslink density but may lead to brittleness. |
| Curing Temperature | 120 - 180 °C | Cellulose, Proteins | Higher temperatures can accelerate the reaction but may cause yellowing and degradation.[4] |
| Curing Time | 3 - 15 min | Cellulose | Longer times may be needed at lower temperatures. |
| pH | 2.5 - 5.0 | Proteins, Polysaccharides | Optimal pH is critical and substrate-dependent.[1][8] |
| Catalyst (e.g., NaH2PO4) | 1 - 6% (w/v) | Cellulose | Used to promote esterification. |
Table 2: Influence of Reaction Parameters on Crosslinking Outcome
| Parameter Change | Effect on Crosslinking Degree | Potential Side Effects |
| ↑ Temperature | Increase | Increased yellowing, potential for substrate degradation.[3][4] |
| ↓ Temperature | Decrease | Slower reaction rate, may require longer curing times. |
| ↑ this compound Conc. | Increase | Increased brittleness, potential for unreacted acid. |
| ↓ pH (more acidic) | Generally increases for esterification | Can cause hydrolysis of the substrate if too low. |
| ↑ pH (less acidic) | Generally decreases for esterification | May be optimal for crosslinking with amine groups.[1] |
Experimental Protocols
General Protocol for this compound Crosslinking of a Polysaccharide Film
-
Preparation of Crosslinking Solution: Prepare an aqueous solution of this compound (e.g., 5-10% w/v) and a catalyst such as sodium hypophosphite (e.g., 3-5% w/v). Adjust the pH to the desired value (e.g., 3.5) using a suitable acid or base.
-
Substrate Immersion: Immerse the polysaccharide film in the crosslinking solution for a specified period (e.g., 10-20 minutes) to ensure complete saturation.
-
Drying: Remove the film from the solution and dry it in an oven at a moderate temperature (e.g., 80-90 °C) until the excess water has evaporated.
-
Curing: Transfer the dried film to a high-temperature oven and cure at a temperature between 140-180 °C for 5-10 minutes.
-
Washing: After curing, thoroughly wash the film with deionized water to remove any unreacted this compound and catalyst.
-
Drying: Dry the final crosslinked film.
Mandatory Visualizations
Caption: Experimental workflow for this compound crosslinking.
Caption: Troubleshooting decision tree for common crosslinking issues.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkali-catalyzed low temperature wet crosslinking of plant proteins using carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
potential interference of tricarballylic acid in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from tricarballylic acid in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that can interfere with biochemical assays. It can originate from several sources, including:
-
Microbial Metabolism: Rumen microorganisms can produce this compound from the conversion of trans-aconitate.[1]
-
Mycotoxin Contamination: It can be released from fumonisins, which are mycotoxins produced by Fusarium molds commonly found in corn and corn-based products.[2][3][4][5]
-
Food Processing: this compound is a byproduct of beet and maple sugar refining.[2]
-
Food Additives: It can be a metabolite of octenyl succinic acid, a substance found in some modified corn starches used in certain food products.[2]
Q2: What is the primary mechanism of interference by this compound in biochemical assays?
A2: The primary mechanism of interference is the competitive inhibition of the enzyme aconitate hydratase (aconitase).[1][2][6][7] Aconitase is a key enzyme in the Krebs cycle (citric acid cycle) that catalyzes the stereospecific isomerization of citrate to isocitrate.[8] By inhibiting this enzyme, this compound disrupts the normal flow of metabolites through the Krebs cycle.[1][2]
Q3: Are there other potential mechanisms of interference?
A3: Yes. This compound is a known chelator of divalent cations, particularly magnesium.[6] In animal studies, dietary administration of this compound led to increased urinary excretion of magnesium, calcium, and zinc.[6] This suggests that it could interfere with assays that are dependent on specific concentrations of these metal ions for enzymatic activity or signal generation.
Q4: What are the observable effects of this compound interference?
A4: The most direct effect is a decrease in the activity of the Krebs cycle. For instance, in isolated rat liver cells, a this compound concentration as low as 0.5 mM resulted in a 30% inhibition of citric acid cycle activity.[1] This can manifest as reduced oxidation of substrates like acetate.[1][6] In a broader context, this could lead to unexpected changes in cellular metabolism and energy production in cell-based assays.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| Reduced enzyme activity in a Krebs cycle-related assay | This compound is present in the sample and is inhibiting aconitase. | 1. Sample Source Review: Determine if the sample could have been exposed to sources of this compound (e.g., ruminant-derived, corn-based media). 2. Quantify this compound: If possible, use an analytical method like GC-MS or LC-MS to determine the concentration of this compound in your sample. 3. Increase Substrate Concentration: Since the inhibition of aconitase is competitive, increasing the concentration of the natural substrate (citrate or isocitrate) may help to overcome the inhibition. |
| Inconsistent results in assays requiring divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) | This compound is chelating the metal ions essential for the assay. | 1. Supplement with Cations: Titrate additional divalent cations into the assay buffer to compensate for the chelation effect. Be mindful of the optimal concentration range for your specific assay. 2. Use a Different Buffer System: Consider a buffer system that is less sensitive to the presence of chelating agents. |
| Unexpected metabolic shifts in cell-based assays | Inhibition of the Krebs cycle by this compound is causing downstream effects on cellular metabolism. | 1. Metabolomic Analysis: Perform metabolomics to identify the specific metabolic pathways being affected. 2. Control Experiments: Run control experiments with known concentrations of this compound to characterize its effect on your cell model. |
Quantitative Data on this compound Interference
| Parameter | Value | Enzyme/System | Comments |
| Inhibitor Constant (Ki) | 0.52 mM | Aconitate Hydratase (Aconitase) | This indicates a competitive inhibition.[1][6][7] |
| Inhibitory Concentration | 0.5 mM | Isolated Rat Liver Cells | Caused a 30% inhibition of citric acid cycle activity.[1] |
| Inhibitory Concentration | 8 mM | Sheep Liver Slices | Resulted in greater than 80% of maximum [¹⁴C]acetate oxidation still occurring.[1][6] |
Experimental Protocols
Protocol 1: Determination of Aconitase Inhibition by this compound
This protocol is a generalized method based on the principles of competitive enzyme inhibition studies.
-
Enzyme Preparation: Purify or obtain a commercially available aconitase enzyme preparation. Determine the protein concentration of the enzyme stock.
-
Assay Buffer: Prepare an appropriate buffer for the aconitase assay (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate Preparation: Prepare stock solutions of the substrate (e.g., citrate or isocitrate) at various concentrations.
-
Inhibitor Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Assay Procedure: a. In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of aconitase, and varying concentrations of this compound. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). c. Initiate the reaction by adding the substrate (citrate or isocitrate). d. Monitor the formation of the product (cis-aconitate or isocitrate, respectively) by measuring the change in absorbance at 240 nm over time using a spectrophotometer.
-
Data Analysis: a. Calculate the initial reaction velocities for each substrate and inhibitor concentration. b. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax and Km in the presence and absence of the inhibitor. c. From these plots, determine the Ki for this compound.
Visualizations
Caption: Interference of this compound in the Krebs Cycle.
Caption: Troubleshooting Workflow for Assay Interference.
References
- 1. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Tricarballylic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. bigpicturehealth.com [bigpicturehealth.com]
- 5. How the Organic Acids Test Provides Insights into Toxic Exposures - MosaicDX [mosaicdx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:99-14-9 | Chemsrc [chemsrc.com]
- 8. Citric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Tricarballylic Acid in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tricarballylic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a saturated tricarboxylic acid and is generally considered to be chemically stable in aqueous solutions under standard laboratory conditions (room temperature, neutral pH, protection from light). Unlike its precursor, citric acid, it lacks a hydroxyl group, which makes it less susceptible to certain degradation pathways like dehydration.[1] However, the long-term stability can be influenced by factors such as pH, temperature, and the presence of microorganisms.
Q2: How does pH affect the stability of this compound solutions?
Q3: Can this compound solutions be stored at elevated temperatures?
A3: For long-term storage, it is advisable to keep this compound solutions refrigerated (2-8 °C). While there is no specific data on the thermal decomposition of this compound in aqueous solution, studies on other organic acids show that they can degrade at elevated temperatures.[3][4] If your experimental protocol requires heating, it is best to prepare fresh solutions and use them promptly.
Q4: Are this compound solutions susceptible to microbial contamination?
A4: Yes. Aqueous solutions of organic acids can support microbial growth. Various microorganisms in soil and water are known to degrade complex organic acids.[5][6][7][8] The presence of microorganisms can lead to the degradation of this compound, altering its concentration and potentially introducing interfering byproducts.[9][10] To prevent microbial contamination, it is recommended to prepare solutions using sterile water, filter-sterilize the final solution, and store it under aseptic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in pH of the solution over time | Microbial contamination and metabolism. | 1. Prepare fresh solutions using sterile technique. 2. Filter-sterilize the solution through a 0.22 µm filter. 3. Store the solution at 2-8 °C. |
| Unexpected peaks in analytical chromatography (HPLC, GC-MS) | Degradation of this compound or presence of contaminants. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. If new peaks are present in older solutions, this may indicate degradation. Prepare fresh solutions for your experiment. 3. Ensure the purity of the this compound used. |
| Decreased concentration of this compound in stored solutions | Chemical degradation or microbial consumption. | 1. Perform a stability study under your specific storage conditions (see Experimental Protocols section). 2. If instability is confirmed, prepare fresh solutions before each experiment. 3. For long-term storage, consider preparing aliquots and freezing them at -20 °C. |
| Precipitate formation in the solution | Exceeded solubility limit or reaction with buffer components. | 1. Ensure the concentration of this compound does not exceed its solubility in water. 2. Verify the compatibility of this compound with your chosen buffer system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
1. Materials:
- This compound (high purity)
- High-purity water (e.g., HPLC grade, sterile)
- pH meter
- Analytical balance
- Volumetric flasks
- Sterile storage containers
- 0.22 µm sterile filter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[6][9]
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in high-purity water.
- Adjust the pH of the solution to the desired level using dilute NaOH or HCl.
- Filter-sterilize the solution using a 0.22 µm filter into sterile containers.
- Divide the solution into aliquots for storage under different conditions (e.g., room temperature, 4 °C, -20 °C, protected from light).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot from each storage condition.
- Measure the pH of the aliquot.
- Analyze the concentration of this compound using a validated analytical method (e.g., HPLC or GC-MS).
- Record any changes in appearance (e.g., color, turbidity).
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Determine the rate of degradation, if any, under each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Triclosan in the Water Environment by Microorganisms: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Triclosan in the Water Environment by Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in tricarballylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tricarballylic acid, with a focus on addressing issues related to poor yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their expected yields?
There are several established methods for synthesizing this compound, each with varying starting materials, complexities, and typical yields. The choice of method often depends on available equipment, cost of starting materials, and desired scale.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference(s) |
| Dehydration-Hydrogenation | Citric Acid | H-Beta zeolite, Pd/C | Up to 85% | [1][2] |
| Dehydration-Hydrogenation | Citric Acid | Pd/Nb2O5.nH2O | Over 90% | [3][4] |
| Hydrolysis & Decarboxylation | Ethyl propane-1,1,2,3-tetracarboxylate | Hydrochloric acid | 95-96% | [5] |
| Microbial Conversion | trans-Aconitic acid | Rumen microorganisms | 64-82% | [6] |
| Esterification then Dehydration-Hydrogenation | Citrate Esters | Pd/Nb2O5.nH2O | Up to 93% (for esters) | [4][7] |
Q2: My yield from the citric acid dehydration-hydrogenation is significantly lower than reported values. What are the likely causes?
Low yields in this process are often attributed to several factors:
-
Catalyst Deactivation: The acidic nature of citric acid can cause dealumination of zeolite catalysts like H-Beta zeolite, leading to a loss of activity over time.[1][3]
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters that need to be optimized for your specific setup.
-
Side Reactions: The primary side reaction is the decarboxylation of the aconitic acid intermediate, which leads to the formation of itaconic acid and subsequently methylsuccinic acid upon hydrogenation.[4][7]
-
Purity of Starting Materials and Solvents: Impurities in the citric acid or solvent can interfere with the catalytic process.
Q3: How can I minimize the decarboxylation of the aconitic acid intermediate?
Minimizing decarboxylation is crucial for achieving a high yield of this compound. One effective strategy is to protect the carboxylic acid groups by first converting the citric acid to a citrate ester. The dehydration and hydrogenation steps are then performed on the ester. This approach has been shown to yield up to 93% of the corresponding tricarballylate ester.[4][7]
Q4: Is it possible to reuse the catalyst in the citric acid dehydration-hydrogenation synthesis?
Catalyst reuse is possible, but deactivation, particularly with zeolite catalysts, can be a challenge. For H-Beta zeolites, a process of realumination can be employed to reincorporate aluminum into the framework and regenerate a significant portion of the initial activity.[1][2] Catalysts like Pd/Nb2O5.nH2O have been reported to be highly stable and suitable for multiple runs with yields remaining over 90%.[3][4]
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis from Citric Acid
This guide provides a systematic approach to troubleshooting poor yields in the one-pot dehydration-hydrogenation of citric acid.
Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in citric acid-based synthesis.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | If using an H-Beta zeolite catalyst, consider that citric acid may have caused dealumination.[1][3] Attempt a realumination procedure to restore activity or replace with a fresh batch of catalyst. For Pd/C, ensure it is from a reliable source and has not been deactivated. Consider using a more stable catalyst system like Pd/Nb2O5.nH2O.[3][4] |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, hydrogen pressure, and reaction time to find the optimal conditions for your specific setup. Reactions are often run at temperatures around 150°C and hydrogen pressures of 10 bar.[3] |
| Impure Starting Materials | Ensure the citric acid is of high purity and the solvent is anhydrous if the procedure specifies. Impurities can poison the catalyst. |
| Significant Decarboxylation | If analysis of the reaction mixture shows a significant amount of methylsuccinic acid, this indicates a high degree of decarboxylation. To circumvent this, consider converting citric acid to a citrate ester before the dehydration-hydrogenation steps.[4][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Citric Acid using Pd/Nb2O5.nH2O Catalyst
This protocol is based on a high-yield, robust method.[3][4]
Materials:
-
Citric acid
-
0.6 wt% Pd/Nb2O5.nH2O catalyst
-
Deionized water (solvent)
-
High-pressure reactor equipped with a stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure reactor, combine citric acid and the 0.6 wt% Pd/Nb2O5.nH2O catalyst in deionized water. The typical substrate concentration is around 0.1 M.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the reactor to 150°C while stirring.
-
Maintain these conditions for 20 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.
-
The aqueous solution contains the this compound. The product can be isolated by evaporation of the water. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of this compound from Ethyl Propane-1,1,2,3-tetracarboxylate
This protocol describes a high-yield hydrolysis and decarboxylation method.[5]
Materials:
-
Ethyl propane-1,1,2,3-tetracarboxylate
-
Concentrated hydrochloric acid
-
Distilled water
-
Decolorizing carbon
-
Dry ether
-
Flask with stirrer, fractionating column, and condenser for distillation
Procedure:
-
In a 3-liter flask, combine 912 g of ethyl propane-1,1,2,3-tetracarboxylate and 950 cc of a 1:1 solution of concentrated hydrochloric acid and distilled water.[5]
-
Heat the mixture with continuous stirring, ensuring that the alcohol formed during the reaction is removed by distillation.[5]
-
Monitor the reaction progress by observing the evolution of carbon dioxide. Continue heating until the evolution of CO2 ceases (approximately 12 hours).[5]
-
Once the reaction is complete, distill the contents of the flask under reduced pressure on a steam bath to remove water and hydrochloric acid.[5]
-
Dry the remaining solid by passing a slow current of dry air over it while maintaining heat and a partial vacuum.[5]
-
Redissolve the solid in distilled water and filter with decolorizing carbon.
-
Evaporate the solution again under reduced pressure.
-
Grind the dry residue and wash with dry ether. Filter by suction and dry the product. The expected yield is 95-96%.[5]
Signaling Pathways and Workflows
Reaction Pathway: Citric Acid to this compound
This diagram illustrates the key steps and a significant side reaction in the synthesis of this compound from citric acid.
Caption: Pathway of citric acid conversion and a key side reaction.
References
- 1. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Catalyst Leaching in Tricarballylic Acid Synthesis
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst leaching during the synthesis of tricarballylic acid from citric acid.
Frequently Asked Questions (FAQs)
Q1: What is catalyst leaching and why is it a concern in the synthesis of this compound from citric acid?
A1: Catalyst leaching is the loss of the active metal or support material from a heterogeneous catalyst into the reaction mixture. In the synthesis of this compound from citric acid, which often involves a one-pot dehydration-hydrogenation process, catalysts like Palladium on carbon (Pd/C) with a solid acid co-catalyst are used.[1] The acidic nature of citric acid, especially under hydrothermal conditions, can cause the catalyst components to dissolve or detach from the support, leading to several issues:
-
Product Contamination: Leached metal ions can contaminate the final this compound product, which is problematic for applications in sensitive areas like plasticizers for vinyl resins.[1]
-
Reduced Catalyst Activity and Recyclability: The loss of active sites leads to decreased catalyst performance over time and limits the number of times the catalyst can be reused effectively.[2][3][4][5]
-
Inconsistent Reaction Kinetics: The presence of leached, soluble catalytic species can alter the reaction mechanism, leading to a combination of heterogeneous and homogeneous catalysis, which can affect selectivity and reproducibility.
Q2: Which catalysts are commonly used for this synthesis, and which components are prone to leaching?
A2: The synthesis typically employs a bifunctional catalyst system to facilitate both dehydration and hydrogenation.[6]
-
Dehydration Catalyst: A solid acid catalyst is used for the dehydration of citric acid to aconitic acid. H-Beta zeolite is one such catalyst, but it is known to suffer from aluminum (Al) leaching in the presence of citric acid, leading to a loss of acid sites and reduced activity.[3][4][5] Niobium pentoxide (Nb2O5·nH2O) has been identified as a more stable alternative that resists leaching.[3][7]
-
Hydrogenation Catalyst: Palladium on carbon (Pd/C) is a common choice for the hydrogenation of the aconitic acid intermediate to this compound.[1][4] Palladium (Pd) is susceptible to leaching, especially under acidic conditions or in the presence of oxidizing agents.[8][9]
Q3: How can I detect and quantify catalyst leaching?
A3: Detecting and quantifying leached metals is crucial for process optimization and quality control. The most common and reliable method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) . These techniques can accurately measure trace amounts of leached metals (e.g., Pd, Al) in the reaction solution after the catalyst has been filtered off.[10]
A simple gravimetric method (weighing the catalyst before and after the reaction) is generally not sufficient as it lacks the sensitivity to detect small but significant amounts of leaching and doesn't account for adsorbed species.
Troubleshooting Guide
Problem: Significant loss of catalyst activity upon recycling.
This is often a primary indicator of catalyst leaching.
-
Possible Cause 1: Leaching of the solid acid support (e.g., Al from H-Beta zeolite).
-
Solution:
-
Switch to a more stable support: Consider replacing H-Beta zeolite with niobic acid (Nb2O5·nH2O), which has shown high stability and performance in this reaction with minimal leaching.[3][7]
-
Re-alumination of Zeolite: For H-Beta zeolite, a partial regeneration of activity can be achieved by a realumination process to reincorporate aluminum into the framework.[1]
-
-
-
Possible Cause 2: Leaching of the hydrogenation metal (e.g., Palladium).
-
Solution:
-
Ensure a reducing environment: Maintain sufficient hydrogen pressure throughout the reaction. Hydrogen-starved conditions can lead to the oxidation of palladium, making it more susceptible to leaching.[8]
-
Catalyst Pre-reduction: Pre-reducing the Pd/C catalyst can ensure the palladium is in its metallic state (Pd0), which is less prone to reacting with acids.[9]
-
Optimize Solvent: Protic solvents like alcohols can sometimes accelerate hydrogenation rates, potentially reducing the reaction time and exposure of the catalyst to harsh conditions.[11]
-
-
Problem: The final this compound product is contaminated with metal ions.
-
Possible Cause: Leaching of catalyst components into the reaction medium.
-
Solution:
-
Identify the source of leaching: Use ICP-MS to analyze the product and identify the specific metal contaminants (e.g., Al, Pd).
-
Implement solutions from the "Loss of catalyst activity" section.
-
Post-synthesis purification: If leaching cannot be completely eliminated, consider purification methods such as treatment with activated carbon or ion-exchange resins to remove metal impurities from the final product.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Citric Acid using a Pd/Nb2O5·nH2O Catalyst
This protocol is adapted from studies demonstrating high yields and catalyst stability.[3][7]
-
Catalyst Preparation (0.6 wt% Pd/Nb2O5·nH2O):
-
Synthesize Nb2O5·nH2O (hydrous niobium pentoxide) via a suitable method (e.g., hydrolysis of niobium ethoxide).
-
Impregnate the Nb2O5·nH2O support with a solution of a palladium precursor (e.g., palladium(II) nitrate).
-
Dry the impregnated support.
-
Perform a low-temperature reduction (e.g., under H2 flow at a controlled temperature) to form Pd nanoparticles while preserving the acidity of the support.[3][7]
-
-
Dehydration-Hydrogenation Reaction:
-
In a high-pressure reactor, combine citric acid, the 0.6 wt% Pd/Nb2O5·nH2O catalyst, and a suitable solvent (e.g., water).[1]
-
Seal the reactor and purge with an inert gas (e.g., Argon), followed by hydrogen.[11]
-
Pressurize the reactor with hydrogen (e.g., 10 bar H2).[5]
-
Heat the mixture to the desired reaction temperature (e.g., 160°C) with vigorous stirring.[5]
-
Maintain the reaction for a specified time (e.g., 20 hours) or until citric acid conversion is complete (monitored by HPLC).[5]
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
-
Product Isolation and Analysis:
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Analyze the liquid phase using HPLC to determine the yield of this compound.
-
Take a sample of the filtrate for ICP-MS analysis to quantify any leached palladium or niobium.
-
Protocol 2: Quantification of Leached Metals by ICP-MS
-
Sample Preparation:
-
After the reaction and filtration of the catalyst, take a precise volume or weight of the liquid product.
-
Dilute the sample with deionized water or a suitable acidic solution (e.g., dilute nitric acid) to a concentration within the linear range of the ICP-MS instrument.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of the metals of interest (e.g., Pd, Al, Nb) with known concentrations.
-
Run the standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Run the diluted product sample on the ICP-MS.
-
Use the calibration curve to determine the concentration of the leached metals in the sample.
-
Calculate the total amount of leached metal based on the initial volume of the reaction mixture.
-
Quantitative Data
Table 1: Comparison of Catalyst Performance and Stability
| Catalyst System | Yield of this compound | Leaching Issues | Recyclability | Reference |
| H-Beta zeolite + Pd/C | ~85% | Significant Al leaching from zeolite | Decreased activity upon recycling | [1][3][4][5] |
| 0.6 wt% Pd/Nb2O5·nH2O | >90% | Minimal leaching of Pd and Nb | Stable over multiple runs | [3][7] |
Visualizations
Troubleshooting Workflow for Catalyst Leaching
The following diagram illustrates a logical workflow for troubleshooting issues related to catalyst leaching in the synthesis of this compound.
Caption: Troubleshooting workflow for catalyst leaching issues.
Reaction Pathway for this compound Synthesis
This diagram outlines the key steps in the conversion of citric acid to this compound.
Caption: Synthesis pathway from citric acid to this compound.
References
- 1. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient conversion of bio-renewable citric acid to high-value carboxylic acids on stable solid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Sustainable formation of this compound from citric acid over highly stable Pd/Nb2O5·nH2O catalysts [agris.fao.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
degradation pathways of tricarballylic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of tricarballylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation relevant?
A1: this compound (TCA), also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that can act as an inhibitor of the enzyme aconitase, a key component of the Krebs cycle.[1] Its presence can arise from the metabolism of fumonisins (mycotoxins found in corn), as a byproduct of sugar refining, or from the microbial conversion of trans-aconitate in ruminants.[1][2][3] Understanding its degradation is crucial for assessing its environmental fate, toxicological impact, and for developing strategies to mitigate its effects in biological systems.
Q2: What are the known microbial degradation pathways for this compound?
A2: While a complete, universally accepted pathway is still under investigation, studies have identified bacteria capable of metabolizing this compound. Certain species of Pseudomonas and Acinetobacter baylyi ADP1 can utilize this compound as a carbon source.[2][4] The metabolic process is initiated by a tricarballylate dehydrogenase.[2] In Salmonella enterica, the tcuA, tcuB, and tcuC genes are involved, with TcuA acting as a FAD-dependent tricarballylate dehydrogenase.[5]
Q3: Are there established abiotic methods for degrading this compound?
A3: Specific studies on the abiotic degradation of this compound are limited. However, based on the degradation of other persistent organic acids, Advanced Oxidation Processes (AOPs) are expected to be effective. These methods, such as the Fenton reaction and photocatalysis, generate highly reactive hydroxyl radicals that can break down the molecule.[6][7][8]
Q4: My microbial culture is not degrading this compound. What are some possible reasons?
A4: Several factors could contribute to this issue. Refer to the "Microbial Degradation Troubleshooting Guide" below for a detailed breakdown of potential problems and solutions. Common issues include the use of a non-degrading microbial strain, inappropriate culture conditions (pH, temperature, oxygen levels), or potential inhibition of microbial activity by the concentration of this compound itself.
Q5: How can I quantify the degradation of this compound in my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section. Key considerations include the choice of column, mobile phase, and detector.
Quantitative Data Summary
The following table summarizes quantitative data on the microbial conversion of trans-aconitate to this compound by rumen microorganisms.
| Precursor | Initial Concentration | Microbial System | Treatment | Conversion to this compound (%) | Reference |
| trans-Aconitate | 6.7 mM | Mixed Rumen Microorganisms (in vitro) | None | 64% | [1][3] |
| trans-Aconitate | 6.7 mM | Mixed Rumen Microorganisms (in vitro) | Chloroform (Methane Inhibitor) | 82% | [1][3] |
| trans-Aconitate | 6.7 mM | Mixed Rumen Microorganisms (in vitro) | Nitrate (Methane Inhibitor) | 75% | [1][3] |
Microbial Degradation Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No degradation observed | Microbial strain is incapable of metabolizing this compound. | Use a known degrading strain (e.g., specific Pseudomonas or Acinetobacter species) or perform enrichment cultures to isolate effective degraders from environmental samples. |
| Inappropriate culture conditions (pH, temperature, aeration). | Optimize culture conditions based on the requirements of the specific microbial strain. Monitor and adjust pH, temperature, and oxygen levels throughout the experiment. | |
| This compound concentration is inhibitory. | Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of this compound for your microbial culture. | |
| Slow degradation rate | Sub-optimal nutrient availability. | Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients. |
| Low microbial biomass. | Start the experiment with a higher initial inoculum density. | |
| Inconsistent results | Contamination of the microbial culture. | Use sterile techniques and regularly check for contamination using microscopy and plating on selective media. |
| Inaccurate quantification of this compound. | Calibrate your analytical instruments (e.g., HPLC) before each run and use appropriate internal standards. Refer to the HPLC troubleshooting guide below. |
HPLC Analysis Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound | Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible. |
| Detector issue (e.g., lamp failure). | Check detector diagnostics and replace the lamp if necessary. | |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Broad or tailing peaks | Column degradation. | Replace the column. Ensure the mobile phase pH is within the column's recommended range. |
| Presence of interfering compounds in the sample. | Improve sample preparation and cleanup procedures. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient controller if applicable. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound
-
Culture Preparation : Inoculate a suitable microbial strain (e.g., Pseudomonas putida) into a minimal salt medium containing a non-inhibitory concentration of this compound as the sole carbon source. Incubate at the optimal temperature and aeration for the chosen strain.
-
Experimental Setup : Prepare triplicate flasks for each experimental condition (e.g., different initial concentrations of this compound, different pH levels). Include a sterile control (no inoculum) to account for any abiotic degradation.
-
Sampling : At regular time intervals, aseptically remove an aliquot from each flask.
-
Sample Preparation : Centrifuge the aliquot to pellet the microbial cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Quantification : Analyze the concentration of this compound in the filtered supernatant using HPLC (see Protocol 2).
-
Data Analysis : Plot the concentration of this compound over time to determine the degradation rate.
Protocol 2: Quantification of this compound by HPLC
-
HPLC System : Use an HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column is suitable for the separation of organic acids.
-
Mobile Phase : An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M) in water is commonly used. The mobile phase should be filtered and degassed.
-
Flow Rate : Set the flow rate to a constant value, typically between 0.5 and 1.0 mL/min.
-
Detection : Set the UV detector to a wavelength of 210 nm for the detection of carboxylic acids.
-
Calibration : Prepare a series of standard solutions of this compound of known concentrations. Inject each standard to generate a calibration curve.
-
Sample Analysis : Inject the prepared samples from the degradation experiment and record the peak area for this compound.
-
Calculation : Use the calibration curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Workflow for a microbial degradation experiment of this compound.
Caption: Proposed abiotic degradation pathway for this compound via AOPs.
References
- 1. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Regulation of tricarboxylate transport and metabolism in Acinetobacter baylyi ADP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Fenton's reagent doses on the degradation and mineralization of H-acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. Fenton reaction by H2O2 produced on a magnetically recyclable Ag/CuWO4/NiFe2O4 photocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Aconitase Inhibition: A Kinetic Comparison of Tricarballylic Acid and Citric Acid
For Immediate Release
This guide provides a detailed kinetic comparison of tricarballylic acid and citric acid as inhibitors of aconitase, an essential enzyme in the citric acid cycle. The following information is intended for researchers, scientists, and drug development professionals interested in the modulation of aconitase activity.
Executive Summary
Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate. This reaction is a critical step in the central metabolic pathway of most organisms. While citric acid is the natural substrate for aconitase, this compound, a structurally similar molecule, acts as a competitive inhibitor. This guide presents a comparative analysis of their kinetic parameters, providing insights into their interaction with the aconitase active site.
Data Presentation: Kinetic Parameters
The following table summarizes the key kinetic constants for the interaction of citric acid and this compound with aconitase.
| Compound | Role | Kinetic Parameter | Value | Type of Interaction |
| Citric Acid | Substrate | K_m | ~0.52 mM[1] | Binding and Catalysis |
| This compound | Inhibitor | K_i | 0.52 mM[1][2] | Competitive Inhibition |
K_m (Michaelis constant) for citric acid represents the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower K_m indicates a higher affinity of the enzyme for its substrate.
K_i (inhibition constant) for this compound represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i indicates a more potent inhibitor.
The data indicates that this compound is a potent competitive inhibitor of aconitase, with an inhibition constant (K_i) that is remarkably similar to the Michaelis constant (K_m) for the enzyme's natural substrate, citrate[1]. This similarity in binding affinity underscores the structural mimicry of this compound to citric acid.
Experimental Protocols
The determination of these kinetic parameters relies on robust and reproducible experimental protocols. A generalized methodology for an aconitase activity assay is outlined below.
Aconitase Activity Assay (Coupled Enzyme Assay)
This protocol is a common method for determining aconitase activity by measuring the rate of formation of cis-aconitate or the subsequent production of isocitrate.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate
-
Purified aconitase enzyme
-
Citrate solution (substrate)
-
This compound solution (inhibitor)
-
Isocitrate dehydrogenase (coupling enzyme)
-
NADP+ (nicotinamide adenine dinucleotide phosphate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Dithiothreitol (DTT) and Fe(II) solution (for aconitase activation)
Procedure:
-
Enzyme Activation: Aconitase is activated by incubation with a reducing agent (DTT) and a source of ferrous ions to ensure the proper assembly of its [4Fe-4S] cluster.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing the reaction buffer, NADP+, and isocitrate dehydrogenase.
-
Inhibitor Addition (for K_i determination): For inhibition studies, varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, citrate.
-
Kinetic Measurement: The rate of NADPH formation, which is coupled to the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase, is monitored by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis:
-
For K_m determination, the initial reaction velocities at different citrate concentrations are plotted, and the data is fitted to the Michaelis-Menten equation.
-
For K_i determination, the initial velocities are measured at various citrate concentrations in the presence of different fixed concentrations of this compound. The data is then analyzed using a Lineweaver-Burk or Dixon plot to determine the K_i and the type of inhibition.
-
Visualizations
Aconitase in the Citric Acid Cycle
The following diagram illustrates the central role of aconitase in the citric acid cycle and the inhibitory action of this compound.
Caption: Aconitase catalyzes the conversion of Citrate to Isocitrate via cis-Aconitate. This compound competitively inhibits this reaction.
Experimental Workflow for Aconitase Inhibition Assay
This diagram outlines the key steps in a typical experimental workflow to determine the kinetic parameters of aconitase inhibition.
Caption: Workflow for determining the kinetic parameters of aconitase inhibition.
References
validation of tricarballylic acid as a urinary biomarker for mycotoxin exposure
A detailed evaluation of tricarballylic acid as an emerging urinary biomarker for fumonisin exposure in comparison to established and alternative markers.
For researchers, scientists, and drug development professionals engaged in assessing human exposure to mycotoxins, particularly fumonisins produced by Fusarium molds, the selection of reliable urinary biomarkers is paramount. Fumonisins, with fumonisin B1 (FB1) being the most prevalent, are common contaminants of maize and other grains, posing significant health risks, including being classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC).[1] This guide provides a comprehensive comparison of urinary this compound as a potential biomarker for fumonisin exposure against the widely used fumonisin B1 and other alternative biomarkers.
Executive Summary
The accurate assessment of mycotoxin exposure is crucial for understanding its impact on human health and for the development of effective intervention strategies. Urinary biomarkers offer a non-invasive method to gauge individual exposure levels. While the direct measurement of fumonisin B1 (FB1) in urine is a validated and commonly used approach, emerging evidence suggests that this compound, a structural component of fumonisins, could serve as a valuable indicator of exposure to Fusarium molds. This guide delves into the experimental data supporting each biomarker, compares their analytical methodologies, and provides a framework for selecting the most appropriate biomarker for specific research needs.
Comparison of Urinary Biomarkers for Fumonisin Exposure
The ideal urinary biomarker for mycotoxin exposure should be sensitive, specific, easy to detect, and its levels should correlate well with the extent of exposure. Below is a comparative analysis of this compound, fumonisin B1, and other relevant biomarkers.
| Biomarker | Type | Principle | Advantages | Disadvantages |
| This compound | Mycotoxin Component | This compound is a structural moiety of fumonisins that is released during metabolism.[2][3][4][5] Its presence in urine is indicative of exposure to fumonisin-producing Fusarium species. | - Reflects exposure to Fusarium molds that produce fumonisins.[6] - Potentially more stable than the parent mycotoxin. | - Limited number of validation studies. - Lack of extensive data on correlation with fumonisin intake. - Not exclusive to fumonisins, as it can be found in some foods.[7] |
| Fumonisin B1 (FB1) | Parent Mycotoxin | Direct measurement of the primary and most toxic fumonisin in urine. | - Well-validated biomarker for recent fumonisin exposure.[8][9][10][11] - Urinary levels correlate with dietary intake of FB1.[12][13] - Highly specific to fumonisin exposure. | - Low bioavailability and rapid excretion can lead to an underestimation of exposure.[9][10] - Inter-individual variability in metabolism and excretion.[14] |
| Sphinganine/Sphingosine (Sa/So) Ratio | Biomarker of Effect | Fumonisins inhibit ceramide synthase, leading to an accumulation of sphinganine (Sa) and a change in the Sa/So ratio in tissues and biological fluids.[1][8][9] | - Provides an indication of the biological effect of fumonisin exposure.[8][9] - Validated as a biomarker of effect in animal studies. | - Correlation with low-level human exposure is often poor.[8][9] - Sa and So levels can be influenced by other dietary and physiological factors.[8][9] |
| Other Mycotoxins (e.g., Aflatoxin M1, Ochratoxin A) | Parent Mycotoxin/Metabolite | Direct measurement of other mycotoxins or their metabolites to assess co-exposure. | - Allows for a broader assessment of mycotoxin exposure from various fungal sources.[15][16][17][18] | - Does not directly indicate fumonisin exposure. |
Quantitative Data Summary
The following tables summarize the quantitative data available for urinary this compound and fumonisin B1 as biomarkers of mycotoxin exposure.
Table 1: Urinary this compound Levels in a Study of Mold Exposure
| Group | Mean Concentration (mmol/mol creatinine) | p-value | Reference |
| Mold-Exposed | 0.46 | 0.0493 | [6] |
| Control | 0.22 | [6] |
Table 2: Urinary Fumonisin B1 Levels in Various Human Exposure Studies
| Population | Mean/Geometric Mean Concentration | Correlation with Intake | Reference |
| Mexican Women (High Tortilla Consumption) | 147.4 pg/mL (Geometric Mean) | Significant positive correlation (p(trend) = 0.001) | [12] |
| Guatemalan Women (High Exposure Community) | UFB1 > 0.5 ng/mL associated with >50% exceeding TDI | UFB1 mirrored estimated FB intake | [13] |
| Southern Italian Volunteers | 0.055 ng/mL (Mean) | Not directly assessed | [18] |
| Healthy Volunteers in Northern Mexico | 50 pg/mg creatinine (Mean) | Not directly assessed | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of urinary biomarkers.
Analysis of Urinary this compound by LC-MS/MS
This protocol is adapted from methods for analyzing tricarboxylic acid cycle intermediates in urine.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
-
Add an internal standard (e.g., ¹³C-labeled this compound) to each sample.
-
Vortex mix and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other urine matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
-
Analysis of Urinary Fumonisin B1 by LC-MS/MS
This protocol is based on established methods for urinary FB1 analysis.[12][15]
-
Sample Preparation (Immunoaffinity Column Cleanup):
-
Centrifuge urine samples at 4,000 x g for 10 minutes.
-
Add an internal standard (e.g., ¹³C-labeled FB1) to the supernatant.
-
Dilute the sample with phosphate-buffered saline (PBS).
-
Pass the diluted sample through a fumonisin-specific immunoaffinity column.
-
Wash the column with PBS and then with water to remove unbound matrix components.
-
Elute FB1 from the column with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water, 50/50, v/v).
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution program to achieve separation of FB1.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for FB1 and its internal standard (e.g., m/z 722.4 -> 334.2 for FB1).
-
-
Visualizations
Fumonisin Biosynthesis and the Origin of this compound
Caption: Fumonisin biosynthesis pathway showing the origin of this compound from the TCA cycle.
General Workflow for Urinary Biomarker Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Markers in the Urine Associated with Gastrointestinal Mold-Overgrowth Are Linked with Elevated Urinary Mycotoxins in Patients with Suspected Mold Illness — Great Plains Laboratory [mosaicdx.com]
- 7. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Biomarkers of exposure to fumonisin mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Association between tortilla consumption and human urinary fumonisin B1 levels in a Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary fumonisin B1 and estimated fumonisin intake in women from high- and low-exposure communities in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of aflatoxin and fumonisin co-exposure in urine samples from healthy volunteers in northern Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Multi-Mycotoxin Exposure in Southern Italy by Urinary Multi-Biomarker Determination - PMC [pmc.ncbi.nlm.nih.gov]
case-control studies on tricarballylic acid levels in metabolic disorders
For researchers, scientists, and drug development professionals, understanding the intricate interplay of metabolites in metabolic disorders is paramount. This guide explores the potential role of tricarballylic acid, a known metabolic inhibitor, in the context of these complex diseases. While direct case-control studies quantifying this compound levels in metabolic disorders are not yet prevalent in the literature, this document synthesizes the existing knowledge on its mechanism of action, its link to central metabolic pathways, and the methodologies available for its investigation.
The Crossroads of Metabolism: this compound's Impact on the TCA Cycle
This compound is a competitive inhibitor of aconitase (also known as aconitate hydratase), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[3] By competitively inhibiting this step, this compound can disrupt the normal flow of metabolites through this central energy-producing pathway. The inhibitor constant (Ki) for this compound's inhibition of aconitase has been reported to be 0.52 mM.[1][2]
The TCA cycle is a fundamental metabolic pathway essential for cellular energy production, and its dysregulation has been implicated in various metabolic disorders, including type 2 diabetes and insulin resistance.[4][5] A reduced flux in the TCA cycle is considered a reflection of mitochondrial dysfunction, a state that has been linked to the pathophysiology of these conditions.[4][5] Therefore, the inhibitory effect of this compound on a critical TCA cycle enzyme suggests a plausible mechanism through which it could contribute to or exacerbate metabolic dysregulation.
Origins of a Metabolic Modulator: Dietary and Microbial Sources
This compound is not an endogenous human metabolite but is introduced through external sources. It can be a product of the microbial metabolism of trans-aconitate, a compound found in certain foods.[6] For instance, rumen microorganisms can convert trans-aconitate to this compound.[2] In humans, the gut microbiota is also considered a source of this compound.[6] One study noted that obese individuals undergoing a dietary weight loss program exhibited higher levels of this compound after an oral glucose tolerance test (OGTT), suggesting a link between glucose metabolism, gut microbial activity, and this compound production.[6] Dietary sources can also include foods where it is present as a natural component or a food additive.
Investigating this compound: Methodological Approaches
While specific case-control data for this compound is sparse, the methodologies for measuring TCA cycle intermediates and other organic acids in biological samples are well-established. These methods are crucial for researchers aiming to investigate the role of this compound in metabolic disorders.
Experimental Protocols:
Sample Preparation and Extraction:
A common method for extracting small molecule metabolites like this compound and other TCA cycle intermediates from biological matrices (e.g., plasma, serum, tissues) involves protein precipitation.[7] This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile, often containing internal standards, to the sample. After vortexing and centrifugation to pellet the proteins, the supernatant containing the metabolites can be collected, dried, and reconstituted in a suitable solvent for analysis.
Analytical Measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of small molecules in complex biological samples.[7][8]
-
Chromatographic Separation: A reversed-phase C18 column is often used to separate the polar organic acids of the TCA cycle.[8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and detecting a specific product ion in the third quadrupole. This high selectivity minimizes interference from other molecules in the sample. The instrument is typically operated in negative electrospray ionization (ESI) mode for the analysis of acidic compounds like TCA cycle intermediates.[7]
-
Quantification: Stable isotope-labeled internal standards for each analyte are ideally used to correct for matrix effects and variations in extraction efficiency and instrument response, ensuring accurate quantification.[7]
Visualizing the Impact: this compound's Point of Intervention in the TCA Cycle
The following diagram, generated using the DOT language, illustrates the tricarboxylic acid (TCA) cycle and highlights the specific point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Reduced tricarboxylic acid cycle flux in type 2 diabetes mellitus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced tricarboxylic acid cycle flux in type 2 diabetes mellitus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS Methods for Tricarballylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Accurate Quantification of Tricarballylic Acid, Supported by Experimental Data.
The precise quantification of this compound, a key intermediate in various biological and industrial processes, is crucial for metabolic research, biomarker discovery, and quality control in drug development. The two predominant analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, presenting supporting experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific applications.
Methodology Comparison
Both LC-MS and GC-MS are powerful analytical tools, yet they differ fundamentally in their separation principles, sample preparation requirements, and applicability to different types of molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold standard for the analysis of a wide range of organic acids in complex biological matrices.[1] It offers the significant advantage of analyzing many non-volatile and thermally labile compounds in their native form, often requiring minimal sample preparation.[2][3] For this compound and other polar organic acids, LC-MS methods typically utilize reversed-phase chromatography with an aqueous mobile phase, enabling good retention and separation.[2][4] The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[6] Since this compound is non-volatile, a crucial and mandatory step in GC-MS analysis is derivatization. This process converts the polar carboxyl groups into more volatile and thermally stable esters or silyl derivatives.[7][8] While adding a step to the workflow, derivatization can also enhance chromatographic peak shape and improve sensitivity. GC-MS is known for its excellent chromatographic resolution and is a preferred technique for many analytes when high separation efficiency is required.[9]
Quantitative Performance Data
The choice between LC-MS and GC-MS often depends on the specific analytical requirements, such as sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes key performance parameters for both methods based on published data for this compound and related organic acids.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.99[2] | 0.9874–0.9994[10] |
| Limit of Detection (LOD) | <60 nM[2] | 3–272 ng/mL[10] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range[1] | Low µg/mL to ng/mL range[10] |
| Recovery | >95%[2] | 100–111% (for 12 of 15 organic acids)[10] |
| Precision (CV%) | ~10.4%[11] | 4.3–16.1% (depending on derivatization)[11] |
| Derivatization Required | No (or optional for improved sensitivity)[12][13][14] | Yes (mandatory)[15][7] |
| Sample Throughput | High[1][16] | Moderate[17] |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using LC-MS and GC-MS.
This protocol is based on methods developed for the analysis of tricarboxylic acid cycle intermediates in biological matrices.[2][3][16]
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding a 5% trichloroacetic acid solution.[2][4]
-
Vortex the mixture and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
For tissue samples, homogenize in a suitable extraction solvent followed by protein precipitation.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1-0.2% Formic acid in water.[2]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to ensure retention and separation of this compound from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Column Temperature: 40 °C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: Specific MRM transitions for this compound and any internal standards should be optimized.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
This protocol involves a mandatory derivatization step to make the analyte volatile.[7][10]
-
Sample Preparation and Derivatization:
-
Extract organic acids from the sample using a suitable solvent extraction method (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylation reagent. Heat the sample to ensure complete derivatization. Common derivatization methods for organic acids include trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS).[11]
-
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250-280°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: A suitable mass range to detect the characteristic fragment ions of the derivatized this compound.
-
Experimental Workflow and Cross-Validation Logic
To visualize the experimental processes and the logic of a cross-validation study, the following diagrams were created using the DOT language.
References
- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. uab.edu [uab.edu]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. louis.uah.edu [louis.uah.edu]
- 16. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method based on GC-MS to study the influence of tricarboxylic acid cycle metabolites on cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for tricarballylic acid synthesis
A comparative analysis of catalyst efficacy in the synthesis of tricarballylic acid reveals significant advancements in achieving high yields and catalyst stability. This guide provides a detailed comparison of prominent catalytic systems, supported by experimental data, to aid researchers and drug development professionals in selecting the most effective synthetic routes.
Performance Comparison of Catalytic Systems
The synthesis of this compound, a valuable precursor for plasticizers, primarily involves a one-pot dehydration-hydrogenation of citric acid.[1][2] Two notable catalytic systems have demonstrated high efficacy: a dual-catalyst system of H-Beta zeolite with Palladium on carbon (Pd/C), and a bifunctional Palladium on niobic acid (Pd/Nb2O5·nH2O) catalyst.[1][3]
The bifunctional 0.6 wt% Pd/Nb2O5·nH2O catalyst has shown superior performance, achieving yields of over 90% for this compound across multiple uses.[2][3] In contrast, the combination of H-Beta zeolite and Pd/C, while effective with yields up to 85%, suffers from a significant drawback of aluminum leaching from the zeolite framework due to the acidic reaction conditions, which compromises its long-term stability and reusability.[1][2]
For the synthesis of tricarballylate esters directly from citrate esters, a similar bifunctional catalyst, 0.2 wt% Pd/Nb2O5·nH2O, has achieved high yields of up to 93%.[4][5] This demonstrates the versatility of the Pd/Nb2O5·nH2O system.
Below is a summary of the quantitative data for these catalytic systems:
| Catalyst System | Starting Material | Product | Yield | Solvent | Temperature (°C) | Pressure (bar H₂) | Catalyst Stability |
| 0.6 wt% Pd/Nb2O5·nH2O | Citric Acid | This compound | >90% | Water | 150 | 10 | High, stable over multiple runs[2][3] |
| H-Beta zeolite + Pd/C | Citric Acid | This compound | up to 85% | Water | 150 | 10 | Prone to Al leaching, loss of activity[1][2] |
| 0.2 wt% Pd/Nb2O5·nH2O | Triethyl Citrate | Triethyl Tricarballylate | up to 93% | Methylcyclohexane | 150 | 10 | Not specified |
Reaction Pathway and Experimental Workflow
The synthesis of this compound from citric acid proceeds through a sequential dehydration and hydrogenation reaction. The key intermediate in this process is aconitic acid.[1][2]
A generalized workflow for comparing the efficacy of different catalysts for this synthesis is outlined below. This workflow involves catalyst preparation, the catalytic reaction, and subsequent analysis of the products.
Experimental Protocols
1. Synthesis of this compound using Pd/Nb2O5·nH2O Catalyst
This protocol is based on the successful synthesis yielding over 90% this compound.[3]
-
Catalyst Preparation: The 0.6 wt% Pd/Nb2O5·nH2O catalyst is synthesized via a low-temperature reduction method to preserve the acidity of the niobic acid support.
-
Reaction Procedure:
-
A solution of citric acid in deionized water is prepared.
-
The Pd/Nb2O5·nH2O catalyst is added to the solution in a stainless-steel reactor.
-
The reactor is sealed, purged multiple times with N₂, and then with H₂.
-
The reactor is pressurized with H₂ to 10 bar.
-
The mixture is heated to 150 °C with continuous stirring.
-
The reaction is allowed to proceed for a specified time.
-
-
Product Analysis: After cooling, the catalyst is filtered, and the resulting solution is analyzed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of this compound.
2. Synthesis of this compound using H-Beta Zeolite and Pd/C Catalyst
This protocol outlines the method that achieved up to 85% yield of this compound.[1][6]
-
Catalyst System: A solid acid H-Beta zeolite and a 5 wt% Pd/C hydrogenation catalyst are used.[1][6]
-
Reaction Procedure:
-
A glass vial is loaded with a 0.1 M solution of citric acid in deionized water (2 mL), the H-Beta zeolite (0.1 g), and the Pd/C catalyst (0.5 mol% Pd with respect to citric acid).[6]
-
A magnetic stirring bar is added, and the vial is placed in a stainless-steel reactor.[6]
-
The reactor is sealed, purged five times with N₂ and three times with H₂, and then pressurized to 10 bar with H₂.[6]
-
The reactor is heated to 150 °C with continuous magnetic stirring at 750 rpm for 20 hours.[6]
-
-
Product Analysis: The reaction mixture is cooled, and the product distribution is analyzed, typically using NMR spectroscopy, to quantify the amount of this compound.[6]
References
- 1. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable formation of this compound from citric acid over highly stable Pd/Nb2O5·nH2O catalysts [agris.fao.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Selective defunctionalization of citric acid to this compound as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Tricarballylic Acid in Ruminant Hypomagnesemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed role of tricarballylic acid in ruminant hypomagnesemia against alternative theories, supported by available experimental data. It is intended to serve as an objective resource for researchers, scientists, and professionals involved in drug development for animal health.
Introduction to Ruminant Hypomagnesemia
Ruminant hypomagnesemia, commonly known as grass tetany, is a metabolic disorder characterized by low magnesium (Mg) levels in the blood. This condition can lead to neuromuscular excitability, convulsions, and in severe cases, death.[1] The primary cause is understood to be a reduction in magnesium absorption from the rumen.[2] While several factors are implicated, the roles of specific dietary components have been a subject of ongoing research.
One of the molecules implicated in this disorder is this compound (TCBA), a derivative of trans-aconitic acid found in certain forages. This guide examines the evidence supporting TCBA's role and compares it with the more widely accepted theory of high dietary potassium interference with magnesium absorption.
This compound: The Chelation Hypothesis
The theory posits that trans-aconitic acid, present in rapidly growing pastures, is converted by rumen microorganisms into this compound.[3][4] This TCBA is then absorbed and is proposed to contribute to hypomagnesemia through two primary mechanisms: chelation of magnesium and inhibition of the citric acid cycle.
Experimental Evidence for this compound's Role
A key study demonstrated that when sheep and cattle consume forages containing trans-aconitic acid, TCBA appears in their blood plasma. In sheep fed forage with 1.37-1.52% trans-aconitate, plasma TCBA concentrations reached 0.48-0.58 mM.[3] In cattle consuming forage with a lower concentration of 0.83% trans-aconitate, the maximum plasma TCBA concentration was 0.31 mM.[3]
The primary proposed mechanism for TCBA-induced hypomagnesemia is the chelation of magnesium, forming a stable complex that may either reduce absorption or increase excretion. The stability constant for the magnesium-tricarballylate complex has been reported to be 115, indicating a capacity to bind magnesium.[3]
However, a study in rats fed a diet containing 2% TCBA found that while it did not affect magnesium absorption, it significantly increased urinary magnesium losses, leading to a 90% reduction in magnesium retention.[5] This suggests that the primary impact of absorbed TCBA might be on renal excretion rather than ruminal absorption.
It is important to note that direct evidence from controlled studies in ruminants, where TCBA is administered and its specific effect on magnesium absorption and serum levels is quantified against a control, is limited in the current body of literature. The existing ruminant studies primarily confirm the conversion of trans-aconitate to TCBA and its subsequent appearance in the bloodstream.[3]
Signaling Pathway and Experimental Workflow
The proposed pathway for TCBA's involvement in hypomagnesemia and a typical experimental workflow to investigate this are illustrated below.
Alternative Hypothesis: High Dietary Potassium
A more established and widely researched cause of ruminant hypomagnesemia is high dietary potassium (K).[6][7][8] Lush, rapidly growing forages are often high in potassium, which directly interferes with magnesium absorption in the rumen.[6]
Mechanism of Potassium Interference
The primary site for magnesium absorption in ruminants is the rumen epithelium.[2] This process is, in part, an active transport system. High concentrations of potassium in the rumen are believed to depolarize the apical membrane of the rumen epithelial cells, reducing the electrical gradient that drives magnesium transport from the rumen fluid into the cells. This leads to a significant decrease in the net absorption of magnesium.
Comparative Data: this compound vs. High Potassium
| Parameter | This compound (TCBA) | High Dietary Potassium (K) |
| Primary Proposed Mechanism | Chelation of Mg, increased urinary Mg excretion.[3][5] | Inhibition of active transport of Mg across the rumen wall.[6][7] |
| Primary Site of Action | Post-absorptive (renal) and potentially ruminal.[5] | Rumen.[2] |
| Evidence in Ruminants | Presence of TCBA in blood after trans-aconitate ingestion confirmed. Direct impact on Mg absorption and serum levels not definitively quantified in controlled ruminant studies.[3] | Numerous studies demonstrate a direct negative correlation between dietary K levels and Mg absorption. A meta-analysis showed that Mg absorption decreases by 0.31 percentage units for every 1 g/kg DM increase in dietary K.[9] |
| Quantitative Data Example | Plasma TCBA of 0.31-0.58 mM in cattle and sheep fed trans-aconitate-containing forage.[3] | Increasing dietary K from 1% to 4-5% of dry matter can reduce Mg absorption by 30-50%. |
Other Contributing Factors
Several other factors can exacerbate the risk of hypomagnesemia, often in conjunction with high potassium intake:
-
Low Sodium (Na) Intake: Sodium is involved in the transport of magnesium across the rumen wall. Low dietary sodium can therefore impair magnesium absorption.[10]
-
High Nitrogen (N) Intake: High levels of nitrogen in lush forages can also contribute to reduced magnesium availability.
-
Stress: Environmental stressors such as cold, wet weather, and the physiological stress of calving and lactation can increase a cow's magnesium requirement and susceptibility to hypomagnesemia.[3][4]
-
Forage Fiber Content: Low-fiber diets can lead to a faster passage rate through the rumen, reducing the time available for magnesium absorption.[9]
Experimental Protocols
In Vivo Magnesium Balance Trial in Ruminants
This protocol is a generalized representation based on standard methods for determining nutrient balance in ruminants.
-
Animal Selection and Acclimatization:
-
Select a cohort of non-lactating ewes or cows of similar age and body weight.
-
House animals in individual metabolism crates to allow for separate collection of urine and feces.
-
Acclimatize animals to the basal diet for a period of 14 days.
-
-
Dietary Treatments:
-
Control Group: Fed a basal diet with adequate magnesium and normal potassium levels.
-
High Potassium Group: Fed the basal diet supplemented with a potassium salt (e.g., potassium chloride) to achieve a high dietary potassium concentration (e.g., >3% of dry matter).
-
TCBA Precursor Group: Fed the basal diet supplemented with trans-aconitic acid at a level known to be found in tetany-prone pastures.
-
-
Sample Collection (7-day collection period):
-
Record daily feed intake.
-
Collect total daily fecal and urinary output for each animal.
-
Collect daily blood samples via jugular venipuncture into heparinized tubes.
-
-
Sample Analysis:
-
Analyze feed, feces, and urine for magnesium, potassium, and calcium content using atomic absorption spectrophotometry.
-
Analyze plasma for magnesium concentration.
-
Analyze plasma and urine from the TCBA group for this compound concentration using gas chromatography-mass spectrometry (GC-MS).
-
-
Data Calculation:
-
Apparent Mg Absorption (%) : [(Mg intake - Fecal Mg output) / Mg intake] * 100
-
Mg Retention ( g/day ) : Mg intake - (Fecal Mg output + Urinary Mg output)
-
In Vitro Rumen Epithelium Transport Study
This protocol outlines a method to study the direct effect of substances on magnesium transport across the rumen epithelium.
-
Tissue Collection and Preparation:
-
Obtain fresh rumen tissue from slaughtered animals.
-
Isolate the rumen epithelium from the underlying muscle layers.
-
Mount the epithelial tissue in Ussing chambers, which separate the tissue into a mucosal (rumen) side and a serosal (blood) side.
-
-
Experimental Setup:
-
Fill both sides of the Ussing chamber with a buffered saline solution mimicking the composition of rumen fluid and blood, respectively.
-
Add a known concentration of magnesium, including a radioactive isotope of magnesium (e.g., ²⁸Mg), to the mucosal side.
-
-
Treatments:
-
Control: No additional compounds added.
-
High Potassium: Add potassium chloride to the mucosal side to simulate high ruminal potassium.
-
This compound: Add this compound to the mucosal side.
-
-
Measurement of Mg Transport:
-
At timed intervals, take samples from the serosal side to measure the appearance of the magnesium isotope.
-
This allows for the calculation of the flux of magnesium across the epithelium under the different treatment conditions.
-
Conclusion
The validation of this compound's role in ruminant hypomagnesemia presents a complex picture. While the conversion of trans-aconitic acid to TCBA in the rumen and its subsequent absorption is documented, the direct, quantitative impact of TCBA on magnesium absorption in ruminants remains less defined compared to the substantial body of evidence supporting the inhibitory effect of high dietary potassium. The study in rats suggests that TCBA may primarily affect magnesium homeostasis by increasing urinary excretion rather than inhibiting ruminal absorption.
In contrast, the role of high dietary potassium in reducing magnesium absorption through its effect on the electrochemical gradient across the rumen epithelium is a well-established and likely primary factor in the development of grass tetany. Other dietary factors, such as low sodium and high nitrogen, also play significant roles.
Future research should focus on controlled studies in ruminants to isolate and quantify the direct effects of orally administered this compound on magnesium balance and serum magnesium levels. This will be crucial in definitively determining its clinical relevance in the etiology of ruminant hypomagnesemia alongside the established role of high dietary potassium. For professionals in drug development, targeting the enhancement of magnesium absorption in the presence of high potassium remains a primary and evidence-based strategy for the prevention and treatment of this costly metabolic disorder.
References
- 1. [PDF] Absorption of this compound from the rumen of sheep and cattle fed forages containing trans-aconitic acid | Semantic Scholar [semanticscholar.org]
- 2. Blood and rumen indicators of magnesium balance in dairy cows on grazing and supplemented with magnesium oxide or magnesium chelate [ve.scielo.org]
- 3. scispace.com [scispace.com]
- 4. Production of this compound by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium transport by isolated rumen epithelium of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. scispace.com [scispace.com]
- 9. Quantitative prediction of magnesium absorption in dairy cows [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosing Nutritional Issues in Beef Cattle: Part II [ksvdl.org]
Assessing the Biocompatibility of Tricarballylic Acid-Based Biomaterials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomaterials with enhanced performance and safety is a cornerstone of innovation in tissue engineering and drug delivery. Tricarballylic acid, a trivalent carboxylic acid, presents theoretical advantages as a crosslinking agent for creating robust and biodegradable biomaterial scaffolds. However, a comprehensive understanding of its biocompatibility is paramount before it can be considered a viable alternative to established materials. This guide provides a comparative assessment of the biocompatibility of common biomaterials, offering a framework for evaluating this compound-based candidates.
Introduction to Biocompatibility Assessment
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. It is a critical determinant of a biomaterial's success and is assessed through a series of in vitro and in vivo tests that evaluate its interaction with biological systems. Key aspects of biocompatibility include cytotoxicity, hemolysis, and the inflammatory response. While specific data on this compound-based biomaterials is currently limited in publicly available literature, this guide will provide a comparative analysis of widely used alternative crosslinking agents and biomaterial systems. This comparison will serve as a benchmark for future studies on this compound-based materials.
Comparative Analysis of Biomaterial Biocompatibility
The following tables summarize the biocompatibility data for various crosslinking agents and base biomaterials. This data provides a reference point for the performance that this compound-based materials would need to meet or exceed.
Table 1: In Vitro Cytotoxicity of Crosslinked Biomaterials
| Crosslinking Agent | Base Polymer | Cell Type | Assay | Results (Cell Viability %) | Reference |
| Glutaraldehyde | Collagen/Poly(vinyl alcohol) | Human Osteoblasts | Apoptosis Assay | Concentration-dependent apoptosis observed | [1][2][3] |
| EDC/NHS | Collagen | 3T3 Fibroblasts | MTT Assay | ~100% | [4] |
| Genipin | Chitosan/PEO | Not Specified | Not Specified | ~5000 times less cytotoxic than glutaraldehyde | [5] |
| Citric Acid | Cellulose Nanocomposite | Human Osteoblasts | Viability Assay | No cytotoxic effects observed | [6] |
| This compound | Data Not Available | - | - | - | - |
Table 2: Hemolytic Potential of Biomaterials
| Biomaterial/Crosslinker | Hemolysis Assay Principle | Results | Reference |
| General Biomaterials | Spectrophotometric measurement of hemoglobin release from red blood cells upon direct contact. | Pass/fail criteria often based on <2% hemolysis. | [7][8] |
| Citric Acid-based Polymers | Not specified | Enhances hemocompatibility. | [9] |
| EDC/NHS-crosslinked Collagen | Whole blood clotting and RBC attachment | Hemocompatible | [4] |
| This compound | Data Not Available | - | - |
Table 3: In Vivo Inflammatory Response to Biomaterials
| Biomaterial/Crosslinker | Animal Model | Implantation Site | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Citric Acid-derived Polymer (PEGMC) | Rat | Subcutaneous | Minimal inflammation in early stages, complete degradation within 30 days. |[10][11] | | Gallic Acid-Chitosan Methacrylate Hydrogel | Not specified | Subcutaneous | Significantly lower inflammatory responses, less inflammatory cell infiltration, and thinner fibrous capsule. |[12] | | Spider Silk Hydrogel | Not specified | Arteriovenous loop | No severe immune response observed. |[13] | | This compound | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of a biomaterial on cell viability and proliferation.
-
Methodology:
-
Material Preparation: Sterilize the biomaterial samples. Prepare extracts of the biomaterial by incubating them in a cell culture medium for a defined period (e.g., 24 hours) at 37°C.
-
Cell Culture: Seed a specific cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Exposure: Remove the culture medium and replace it with the prepared biomaterial extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
-
2. Hemolysis Assay
-
Objective: To evaluate the blood compatibility of a biomaterial by measuring its ability to cause hemolysis (destruction of red blood cells).
-
Methodology:
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with a sterile phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).
-
Material Incubation: Place the sterile biomaterial sample in a test tube. Add the prepared RBC suspension.
-
Controls: Prepare a negative control (RBC suspension in PBS) and a positive control (RBC suspension with a known hemolytic agent like Triton X-100).
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the biomaterial sample relative to the positive control.
-
3. In Vivo Inflammatory Response Assessment
-
Objective: To evaluate the local tissue reaction to an implanted biomaterial over time.
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit).
-
Implantation: Surgically implant the sterile biomaterial sample into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Time Points: Euthanize groups of animals at different time points post-implantation (e.g., 1, 4, 12 weeks).
-
Tissue Harvesting: Excise the implant and the surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them into thin slices.
-
Staining: Stain the tissue sections with standard histological stains (e.g., Hematoxylin and Eosin - H&E) to visualize the cellular and tissue response.
-
Microscopic Evaluation: Examine the stained sections under a microscope to assess the inflammatory response. Key parameters to evaluate include:
-
The thickness of the fibrous capsule formed around the implant.
-
The type and density of inflammatory cells present (e.g., neutrophils, macrophages, lymphocytes, giant cells).
-
The presence of tissue necrosis, vascularization, and tissue integration.
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of the inflammatory response.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: General workflow for assessing the biocompatibility of biomaterials.
Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.
Conclusion and Future Directions
The biocompatibility of a biomaterial is not an intrinsic property but rather a dynamic and context-dependent interplay between the material and the biological environment. While this compound holds promise as a crosslinking agent, the lack of comprehensive biocompatibility data is a significant hurdle for its translation into clinical applications.
This guide provides a comparative framework using data from established biomaterials. For this compound-based materials to be considered viable alternatives, they must undergo rigorous biocompatibility testing following standardized protocols. Future research should focus on:
-
Systematic in vitro studies to determine the cytotoxic and hemolytic potential of various formulations of this compound-crosslinked biomaterials.
-
Comprehensive in vivo studies in relevant animal models to assess the short- and long-term inflammatory response, degradation kinetics, and tissue integration.
-
Direct comparative studies evaluating this compound-crosslinked materials against clinically used biomaterials crosslinked with agents like EDC/NHS and genipin.
By systematically addressing these knowledge gaps, the scientific and medical communities can make informed decisions about the potential of this compound-based biomaterials in advancing healthcare.
References
- 1. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genipin crosslinked chitosan/PEO nanofibrous scaffolds exhibiting an improved microenvironment for the regeneration of articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic acid cross-linked 3D printed cellulose nanocomposite bioscaffolds with controlled porosity, mechanical strength, and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Antioxidative, Anti-Inflammatory, Antibacterial, Photo-Cross-Linkable Hydrogel of Gallic Acid-Chitosan Methacrylate: Synthesis, In Vitro, and In Vivo Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
correlation studies between dietary intake of corn and urinary tricarballylic acid levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between dietary corn intake and urinary tricarballylic acid levels. Elevated urinary this compound can be an indicator of exposure to fumonisins, mycotoxins commonly found in corn. This guide summarizes the available data, details experimental protocols for quantification, and visualizes the underlying pathways and workflows.
Correlation Between Corn Intake and Urinary this compound
This compound is a tricarboxylic acid that can appear in urine through dietary intake. One significant source is the consumption of corn and corn-based products contaminated with fumonisins, a class of mycotoxins produced by Fusarium species of fungi.[1][2][3] In the gastrointestinal tract, fumonisins can be hydrolyzed, releasing this compound, which is then absorbed and excreted in the urine. This compound is also a metabolite of octenylsuccinic acid, a component of some modified corn starches.[1][3]
Direct quantitative correlation studies in humans detailing the precise relationship between the amount of corn consumed and the resulting urinary this compound levels are not extensively available in the reviewed literature. Much of the research has focused on fumonisin B1 as the primary urinary biomarker for exposure. However, the established metabolic pathway from fumonisin to this compound allows for a qualitative and semi-quantitative comparison.
The following table presents reference ranges for urinary this compound in a general pediatric population, which can be considered a baseline or low-exposure group, and discusses the expected levels in a high-corn-consuming population based on the known link with fumonisin exposure.
Comparative Data on Urinary this compound Levels
| Population/Exposure Level | Study Population | Urinary this compound Levels (mcg/mg creatinine) | Notes |
| Baseline/Low Exposure (Reference Range) | Healthy Iranian Children (2 days - 15 years) | < 12 (for ages 2 days - 1 year) < 4 (for ages > 1 year) | This data provides a reference range in a general pediatric population where corn may not be a primary dietary staple. |
| High Exposure (Inferred) | Populations with high maize consumption (e.g., regions in Guatemala and Mexico) | Expected to be significantly elevated above baseline. | Studies in these regions confirm high levels of fumonisin exposure from maize consumption, which strongly suggests higher urinary this compound excretion.[1] However, specific quantitative data for this compound in these populations was not found in the reviewed literature. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway from dietary corn intake to urinary this compound and the typical experimental workflow for its analysis.
Caption: Metabolic pathway from corn intake to urinary this compound.
Caption: Typical workflow for urinary this compound analysis.
Experimental Protocols
The quantification of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on common methodologies for urinary organic acid analysis.
Urine Sample Preparation
-
Collection and Storage: A random urine sample is collected in a sterile, preservative-free container. Samples should be stored frozen (at -20°C or lower) until analysis to ensure stability.
-
Internal Standard Addition: An internal standard, such as a stable isotope-labeled version of this compound or another non-endogenous organic acid, is added to a specific volume of urine. This allows for accurate quantification by correcting for any loss during sample preparation.
-
Acidification: The urine sample is acidified, typically with hydrochloric acid (HCl), to a pH of less than 2. This step is crucial for the efficient extraction of organic acids.
-
Extraction: The organic acids are extracted from the acidified urine using a water-immiscible organic solvent, such as ethyl acetate or a mixture of diethyl ether and ethyl acetate. This is usually performed through liquid-liquid extraction. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer containing the acids is collected. This process is often repeated to maximize recovery.
-
Drying: The collected organic extract is evaporated to dryness under a stream of nitrogen gas. Gentle heating may be applied to expedite this process.
Derivatization
-
Purpose: Organic acids are often not volatile enough for direct GC-MS analysis. Derivatization converts them into more volatile and thermally stable compounds.
-
Procedure: The dried residue is reconstituted in a solvent like pyridine, and a derivatizing agent is added. A common method is trimethylsilylation, using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The mixture is then heated (e.g., at 75°C for 30 minutes) to complete the reaction, forming trimethylsilyl (TMS) derivatives of the organic acids.
GC-MS Analysis
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography (GC): The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of different compounds.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding ions from the internal standard. A calibration curve prepared with known concentrations of this compound is used to calculate the exact amount in the original urine sample, which is often normalized to the urinary creatinine concentration.
References
Safety Operating Guide
Proper Disposal of Tricarballylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of tricarballylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize environmental impact and maintain a safe working environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.
II. This compound Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3] This ensures compliance with all local, regional, and national environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.
-
The container must be securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, prevent the substance from entering drains or waterways.[1][2]
-
For solid spills: Carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[1][4][5]
-
For liquid spills (solutions): Absorb the spill with an inert material such as vermiculite, sand, or diatomite.[2][3] Once absorbed, scoop the material into a designated waste container.
-
After the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[2]
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in the general trash.[1] It is very toxic to aquatic life with long-lasting effects.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[3]
-
Provide the waste disposal service with a completed waste manifest form, accurately identifying the contents of the waste container.
-
III. Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound into wastewater systems. The consistent recommendation across safety data sheets is to avoid this disposal route entirely.[1]
Similarly, specific experimental protocols for the neutralization of this compound for disposal purposes are not detailed in the available safety literature. The standard and required procedure is to treat it as chemical waste for professional disposal.
| Parameter | Guideline | Reference |
| Disposal Route | Approved hazardous waste disposal plant | [1][2] |
| Drain Disposal | Prohibited | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [2] |
IV. Disposal Decision Workflow
The following diagram outlines the logical workflow for making decisions regarding the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Tricarballylic Acid
Essential safety protocols and logistical plans for the proper handling and disposal of Tricarballylic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical effectively.
This compound is a weak acid that is stable under normal conditions and is water-soluble.[1] While not combustible, it is classified as a hazardous chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Ingestion, inhalation, or skin contact may result in irritation.[1][4] Therefore, adherence to strict safety measures is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, ensuring comprehensive protection.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Tight-sealing safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Protective gloves and appropriate protective clothing. | Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator, such as a P3 or N95 dust mask, should be used if exposure limits are exceeded or irritation is experienced.[1][2][5][6] | NIOSH (US) or CEN (EU).[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ensure adequate ventilation in the work area, utilizing local exhaust ventilation where possible.[3][5]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[5]
-
Practice good industrial hygiene, including washing hands before breaks and immediately after handling the product.[3] Do not eat, drink, or smoke in the handling area.[7]
Storage:
-
Store at room temperature.[5]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize the spread of dust.[5]
-
Clean-up: Wearing appropriate PPE, mechanically take up the spilled material and place it in suitable, labeled containers for disposal.[5] Avoid creating dust.[5] After the material has been collected, clean the contaminated surface thoroughly and flush the area with water.[5]
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[8]
-
Do not allow the chemical to enter drains, sewers, or waterways.[5]
-
It is recommended to dispose of the contents and container at an approved waste disposal plant.[7]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Respiratory protection equipments C6H8O6 (carballylic acid), CAS number 99-14-9 [en.gazfinder.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound 99 99-14-9 [sigmaaldrich.com]
- 7. This compound|99-14-9|MSDS [dcchemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
